molecular formula C11H22O3 B1465209 Tert-butyl 7-hydroxyheptanoate CAS No. 86013-78-7

Tert-butyl 7-hydroxyheptanoate

Cat. No.: B1465209
CAS No.: 86013-78-7
M. Wt: 202.29 g/mol
InChI Key: PKTFZBMGJHDRNG-UHFFFAOYSA-N
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Description

tert-Butyl 7-Hydroxyheptanoate is used as a reagent in the synthesis of saccharide conjugates which are used as contrast agents and therapeutic agents.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 7-hydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3/c1-11(2,3)14-10(13)8-6-4-5-7-9-12/h12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTFZBMGJHDRNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86013-78-7
Record name tert-butyl 7-hydroxyheptanoate
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Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 7-hydroxyheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 7-hydroxyheptanoate is a bifunctional aliphatic linker molecule increasingly utilized in the fields of medicinal chemistry and drug discovery. Its structure, featuring a hydroxyl group at one end and a tert-butyl protected carboxylic acid at the other, makes it a versatile building block for the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs) and other targeted drug conjugates.[1][2][3][4][5][6][7][][9] The seven-carbon chain provides a flexible spacer, which is often critical for optimizing the biological activity of the final conjugate.[4][5] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.

Chemical and Physical Properties

This compound is a liquid at room temperature with the following properties:

PropertyValueReference(s)
Molecular Formula C₁₁H₂₂O₃[10]
Molecular Weight 202.29 g/mol [10]
CAS Number 86013-78-7[10]
Appearance Liquid[10]
Storage Temperature 4°C[10]
Purity (Typical) >95%[10]

Synthesis of this compound

While various proprietary methods exist for the synthesis of this compound, a common and straightforward approach involves the esterification of 7-hydroxyheptanoic acid with tert-butanol (B103910) under acidic conditions. Below is a representative experimental protocol.

Experimental Protocol: Esterification of 7-Hydroxyheptanoic Acid

Materials:

  • 7-Hydroxyheptanoic acid

  • Tert-butanol

  • Dichloromethane (B109758) (DCM), anhydrous

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297)

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 7-hydroxyheptanoic acid (1 equivalent) in anhydrous dichloromethane.

  • Add tert-butanol (1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with dichloromethane.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Safety Precautions: DCC is a potent allergen and should be handled with appropriate personal protective equipment. All procedures should be carried out in a well-ventilated fume hood.

Spectroscopic Data (Predicted)

Disclaimer: The following spectral data is predicted based on the known chemical structure and typical values for the functional groups present. Actual experimental values may vary.

¹H NMR (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.64t, J = 6.6 Hz2H-CH₂-OH
2.20t, J = 7.5 Hz2H-CH₂-COO-
1.68 - 1.52m4H-CH₂-CH₂-OH, -CH₂-CH₂-COO-
1.44s9H-C(CH₃)₃
1.42 - 1.30m4H-CH₂-CH₂-CH₂-
1.25br s1H-OH
¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (ppm)Assignment
173.5C=O
80.3-C(CH₃)₃
62.8-CH₂-OH
35.4-CH₂-COO-
32.5-CH₂-CH₂-OH
28.1-C(CH₃)₃
28.9Alkyl CH₂
25.6Alkyl CH₂
24.9Alkyl CH₂
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (alcohol)
2935, 2860StrongC-H stretch (aliphatic)
1730StrongC=O stretch (ester)[11][12]
1250, 1150StrongC-O stretch (ester)[11][12]

Applications in Drug Development

This compound serves as a valuable bifunctional linker in the synthesis of various drug candidates and chemical biology tools.[1] Its key features are the orthogonal protecting groups—the hydroxyl group can be derivatized while the tert-butyl ester remains intact, and vice versa. The tert-butyl ester can be selectively removed under acidic conditions to reveal the carboxylic acid for further conjugation.[7]

The primary application of this linker is in the construction of PROTACs.[3][4][5][6][] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[5] The linker plays a crucial role in determining the efficacy of a PROTAC by controlling the distance and orientation between the POI-binding ligand and the E3 ligase ligand.[4][5] The flexible seven-carbon chain of this compound can be an optimal spacer for inducing the formation of a productive ternary complex.[4]

Representative Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the use of this compound in the synthesis of a PROTAC.

PROTAC_synthesis linker This compound activated_linker Activated Linker (e.g., mesylate, tosylate) linker->activated_linker Activation intermediate1 Linker-POI Conjugate activated_linker->intermediate1 poi_ligand POI-binding Ligand poi_ligand->intermediate1 e3_ligand E3 Ligase Ligand protac Final PROTAC e3_ligand->protac Amide coupling deprotection Deprotection (Acidic conditions) intermediate1->deprotection intermediate2 Deprotected Linker-POI Conjugate deprotection->intermediate2 intermediate2->protac

Generalized workflow for PROTAC synthesis using a bifunctional linker.

Signaling Pathways and Logical Relationships

As a synthetic linker, this compound does not have its own signaling pathway. Its role is to connect two active moieties, and the biological effect of the resulting conjugate is determined by these moieties. The logical relationship in its application, for instance in a PROTAC, is to facilitate the interaction between a target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.

PROTAC_MoA cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Mechanism of action of a PROTAC facilitated by a linker.

Conclusion

This compound is a key building block in modern drug discovery, offering a flexible and versatile platform for the synthesis of bifunctional molecules. Its straightforward synthesis and orthogonal protecting groups make it an attractive choice for researchers developing targeted therapies such as PROTACs. A thorough understanding of its properties and applications is essential for its effective utilization in the design and synthesis of next-generation therapeutics.

References

In-Depth Technical Guide: Tert-butyl 7-hydroxyheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 86013-78-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 7-hydroxyheptanoate, a bifunctional linker molecule increasingly utilized in the fields of medicinal chemistry and drug development. This document consolidates available data on its chemical properties, synthesis, and applications, with a focus on its role in the construction of complex bioactive molecules.

Chemical and Physical Properties

This compound is a versatile aliphatic linker possessing two key functional groups: a terminal hydroxyl group and a tert-butyl protected carboxylic acid.[1][2] This unique structure allows for sequential chemical modifications, making it a valuable building block in multi-step synthetic pathways.[1] The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable to a variety of reaction conditions but readily cleaved under acidic conditions to liberate the free carboxylic acid.[1][2] The primary hydroxyl group offers a reactive handle for a wide range of chemical transformations, including oxidation, esterification, and etherification, or for conjugation to other molecules.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 86013-78-7[3]
Molecular Formula C₁₁H₂₂O₃[3]
Molecular Weight 202.29 g/mol [2]
Appearance Colorless to light yellow liquid[2]
Storage Conditions -20°C for long-term storage[1]

Synthesis of this compound

Representative Experimental Protocol: Acid-Catalyzed Esterification of 7-Hydroxyheptanoic Acid

This protocol is a representative method and may require optimization.

Materials:

  • 7-Hydroxyheptanoic acid

  • Isobutylene (B52900) (liquefied gas)

  • Strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

  • Anhydrous dichloromethane (B109758) (or other suitable inert solvent)

  • Pressurized reaction vessel (e.g., a sealed tube or autoclave)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl acetate (B1210297) for chromatography

Procedure:

  • Reaction Setup: In a clean, dry, and appropriately sized pressurized reaction vessel, dissolve 7-hydroxyheptanoic acid (1 equivalent) in anhydrous dichloromethane. Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Addition of Reagents: Carefully add a catalytic amount of a strong acid (e.g., 0.05 equivalents of concentrated sulfuric acid). While maintaining the low temperature, condense a molar excess of isobutylene (typically 2-5 equivalents) into the reaction vessel.

  • Reaction: Securely seal the reaction vessel and allow it to slowly warm to room temperature. Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the consumption of the starting material.

  • Workup: Upon completion, carefully vent the excess isobutylene in a well-ventilated fume hood. Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Table 2: Summary of a Representative Synthesis of this compound

StepDescriptionKey Parameters
1Esterification7-Hydroxyheptanoic acid, excess isobutylene, catalytic strong acid
2Reaction Conditions-78 °C to room temperature, 12-24 hours, pressurized vessel
3WorkupQuenching with NaHCO₃, extraction with dichloromethane
4PurificationSilica gel column chromatography (Hexanes/Ethyl Acetate)

Applications in Drug Development and Research

The primary application of this compound is as a heterobifunctional linker in the synthesis of complex molecules, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[4][] PROTACs are novel therapeutic agents that induce the degradation of specific target proteins.[6]

Role as a PROTAC Linker

A PROTAC molecule consists of three components: a ligand that binds to a target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects these two ligands.[6] The linker's length, flexibility, and chemical composition are critical for the proper orientation of the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation.[]

This compound provides a flexible aliphatic chain that can be readily incorporated into a PROTAC linker. The hydroxyl group can be derivatized to attach to one of the ligands, while the protected carboxylic acid can be deprotected and coupled to the other ligand.

PROTAC_Linker_Strategy cluster_synthesis PROTAC Synthesis Workflow start Tert-butyl 7-hydroxyheptanoate step1 Derivatize hydroxyl group (e.g., etherification, esterification) start->step1 Step A step2 Couple to Ligand 1 (Target Protein Binder) step1->step2 Step B step3 Deprotect tert-butyl ester (Acidic conditions) step2->step3 Step C step4 Couple to Ligand 2 (E3 Ligase Binder) step3->step4 Step D end Final PROTAC Molecule step4->end Final Product

PROTAC Synthesis Workflow
Representative Experimental Protocol: Incorporation into a PROTAC Linker

This protocol outlines a general strategy for using this compound to link two hypothetical molecules, "Ligand-NH₂" and "Ligand-OH".

Materials:

  • This compound

  • Ligand-NH₂ (a molecule with a primary amine)

  • Ligand-OH (a molecule with a hydroxyl group)

  • Mesyl chloride or Tosyl chloride

  • Triethylamine (B128534) or other non-nucleophilic base

  • Trifluoroacetic acid (TFA)

  • HATU or other peptide coupling reagent

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous solvents (DCM, DMF)

Procedure:

  • Activation of the Hydroxyl Group: Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM at 0 °C. Add mesyl chloride (1.1 equivalents) dropwise and stir the reaction for 1-2 hours, monitoring by TLC. After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain tert-butyl 7-(methylsulfonyloxy)heptanoate.

  • Coupling with Ligand-OH (Williamson Ether Synthesis): Dissolve Ligand-OH (1 equivalent) and a strong base such as sodium hydride (1.1 equivalents) in anhydrous DMF. Stir for 30 minutes at room temperature. Add a solution of tert-butyl 7-(methylsulfonyloxy)heptanoate (1 equivalent) in DMF and stir at room temperature overnight. Quench the reaction with water, extract with ethyl acetate, wash with brine, dry, and purify by column chromatography to yield the ether-linked intermediate.

  • Deprotection of the Tert-butyl Ester: Dissolve the ether-linked intermediate in a mixture of DCM and TFA (e.g., 1:1 v/v) and stir at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS. Once complete, remove the solvent and TFA under reduced pressure to obtain the free carboxylic acid.

  • Amide Coupling with Ligand-NH₂: Dissolve the deprotected carboxylic acid (1 equivalent), Ligand-NH₂ (1 equivalent), HATU (1.1 equivalents), and DIPEA (2 equivalents) in anhydrous DMF. Stir the reaction at room temperature overnight. Dilute with ethyl acetate, wash with water and brine, dry, and purify by column chromatography or preparative HPLC to obtain the final PROTAC molecule.

Experimental_Workflow A This compound B Activation of -OH (e.g., Mesylation) A->B MsCl, Et₃N C Tert-butyl 7-(methylsulfonyloxy)heptanoate B->C D Coupling with Ligand-OH C->D Ligand-OH, NaH E Ether-linked Intermediate D->E F TFA Deprotection E->F TFA/DCM G Carboxylic Acid Intermediate F->G H Amide Coupling with Ligand-NH₂ G->H Ligand-NH₂, HATU, DIPEA I Final PROTAC H->I

Experimental Workflow Example

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and chemical biology. Its bifunctional nature, with a reactive hydroxyl group and a protected carboxylic acid, allows for its use as a flexible linker in the construction of PROTACs and other targeted therapies. The straightforward, albeit not widely published, synthesis and the predictable reactivity of its functional groups make it an attractive tool for medicinal chemists. Further exploration of its applications in novel molecular architectures is anticipated to continue to grow.

References

An In-depth Technical Guide to the Physical Properties of Tert-butyl 7-hydroxyheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 7-hydroxyheptanoate is a bifunctional organic molecule containing a hydroxyl group and a tert-butyl ester. This structure makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules where the hydroxyl group can be further functionalized and the tert-butyl ester serves as a protecting group for the carboxylic acid. An understanding of its physical properties is crucial for its effective use in research and development, including reaction setup, purification, and formulation. This guide provides a summary of the known physical properties of this compound and details the experimental protocols for determining its key physical characteristics.

Core Physical Properties

Physical PropertyValueSource
Molecular Formula C₁₁H₂₂O₃[3][4]
Molecular Weight 202.29 g/mol [3]
CAS Number 86013-78-7[3][4]
Physical Form Liquid[1][2][3]
Appearance Colorless to light yellow[1][2]
Melting Point Not Available[3]
Boiling Point Not Available
Density Not Available
Refractive Index Not Available
Solubility Soluble in DMSO

Experimental Protocols for Physical Property Determination

Due to the limited availability of experimental data for this compound, the following section details standard laboratory protocols for the determination of its key physical properties.

Determination of Boiling Point

The boiling point of a liquid is a critical physical constant that can be used for identification and assessment of purity. For a high-boiling liquid like this compound, several methods can be employed.

1. Distillation Method:

This method is suitable when a sufficient quantity of the substance (typically >5 mL) is available and also serves as a final purification step.

  • Apparatus: A standard simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.

  • Procedure:

    • The liquid sample is placed in the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

    • The flask is heated gently.

    • The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distilling flask to accurately measure the temperature of the vapor that is in equilibrium with the distilling liquid.

    • The temperature is recorded when the liquid is distilling at a steady rate and the temperature on the thermometer is constant. This constant temperature is the boiling point of the liquid.

    • The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

2. Reflux Method:

This method is useful when the amount of substance is limited.

  • Apparatus: A round-bottom flask equipped with a condenser placed in a vertical position and a thermometer.

  • Procedure:

    • The liquid is placed in the round-bottom flask with a boiling chip.

    • The condenser is attached vertically, and cooling water is circulated through it.

    • The thermometer is inserted through the condenser, with the bulb positioned in the vapor phase above the boiling liquid.

    • The flask is heated to bring the liquid to a boil. The vapor will condense and return to the flask.

    • The stable temperature reading on the thermometer is the boiling point.

3. Thiele Tube Method (Microscale):

This method is ideal for very small sample volumes.

  • Apparatus: A Thiele tube, a thermometer, a small test tube, and a capillary tube sealed at one end.

  • Procedure:

    • A small amount of the liquid is placed in the small test tube.

    • The sealed capillary tube is placed, open end down, into the test tube.

    • The test tube is attached to the thermometer and placed in the Thiele tube containing a high-boiling point oil (e.g., mineral oil).

    • The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • Heating is stopped, and the apparatus is allowed to cool slowly.

    • The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Determination of Density

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

1. Pycnometer Method:

This is a highly accurate method for determining the density of liquids.

  • Apparatus: A pycnometer (a small glass flask with a precise volume), a balance, and a constant temperature bath.

  • Procedure:

    • The empty pycnometer is weighed accurately.

    • It is then filled with the liquid, ensuring no air bubbles are present, and the stopper is inserted. The excess liquid that overflows is carefully wiped away.

    • The filled pycnometer is weighed again.

    • The temperature of the liquid is recorded.

    • The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

2. Gravimetric Buoyancy Method (Archimedes' Principle):

This method involves weighing a solid of known volume and density in the liquid of unknown density.

  • Apparatus: A balance with a hook for suspending a plummet, a plummet of known volume and density (e.g., a glass sinker), and a beaker containing the liquid.

  • Procedure:

    • The plummet is weighed in air.

    • The plummet is then submerged in the liquid, and its apparent weight is measured.

    • The difference in weight is the buoyant force, which is equal to the weight of the displaced liquid.

    • The volume of the displaced liquid is equal to the volume of the plummet.

    • The density of the liquid is calculated by dividing the mass of the displaced liquid by the volume of the plummet.

3. Oscillating U-tube Densitometer:

This is a modern, rapid, and accurate method.

  • Apparatus: An electronic densitometer with an oscillating U-tube.

  • Procedure:

    • The instrument is calibrated with a reference standard of known density (e.g., dry air and pure water).

    • A small sample of the liquid is injected into the U-tube.

    • The instrument measures the change in the oscillation frequency of the tube when filled with the sample. This frequency is directly related to the density of the liquid.

    • The density is displayed digitally by the instrument.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the characterization of the physical properties of a liquid compound such as this compound.

G Workflow for Physical Property Characterization of a Liquid Compound cluster_0 Initial Assessment cluster_1 Quantitative Measurements cluster_2 Spectroscopic Analysis cluster_3 Data Compilation & Reporting A Obtain Pure Sample B Visual Inspection (Color, Clarity) A->B G NMR Spectroscopy (¹H, ¹³C) A->G H IR Spectroscopy A->H I Mass Spectrometry A->I C Determine Physical State (Solid/Liquid at RT) B->C D Boiling Point Determination (e.g., Distillation, Reflux) C->D For Liquid E Density Measurement (e.g., Pycnometer, Densitometer) C->E For Liquid F Refractive Index Measurement (Refractometer) C->F For Liquid J Tabulate All Physical & Spectroscopic Data D->J E->J F->J G->J H->J I->J K Document Experimental Protocols J->K

Caption: A logical workflow for the characterization of a liquid compound.

References

Technical Guide: Properties of Tert-butyl 7-hydroxyheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical data and methodologies concerning the molecular properties of tert-butyl 7-hydroxyheptanoate, a versatile linker molecule utilized in chemical synthesis. The compound features a terminal hydroxyl group, available for further derivatization, and a t-butyl ester protecting group, which can be removed under acidic conditions.[1][2][3]

Molecular Formula and Weight

The fundamental molecular properties of this compound are summarized below. These values are foundational for stoichiometric calculations in reaction planning, analytical characterization, and quality control.

PropertyValueSource
Molecular Formula C₁₁H₂₂O₃[1][2]
Molecular Weight 202.29 g/mol [1][4][5]
CAS Number 86013-78-7[1][2][4]

Experimental Protocols: Determination of Molecular Properties

The determination of the molecular formula and weight for a well-defined chemical entity like this compound follows a standardized theoretical and experimental validation protocol.

2.1 Determination of Molecular Formula

The molecular formula, C₁₁H₂₂O₃, is determined by first elucidating the compound's two-dimensional structure. This is typically achieved through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), which identifies the connectivity and chemical environment of all atoms. Once the structure is confirmed, the molecular formula is derived by systematically counting the number of atoms of each element (carbon, hydrogen, and oxygen) present in a single molecule.

2.2 Calculation of Molecular Weight

The molecular weight (MW) is a calculated value derived directly from the molecular formula. The calculation is performed by summing the atomic weights of all constituent atoms. The standard protocol is as follows:

  • Identify Atomic Weights: Use the standard atomic weights for each element from the periodic table (approximately C = 12.011 u, H = 1.008 u, O = 15.999 u).

  • Summation: Multiply the count of each element by its atomic weight and sum the results.

    • MW = (No. of C atoms × AW of C) + (No. of H atoms × AW of H) + (No. of O atoms × AW of O)

    • MW = (11 × 12.011) + (22 × 1.008) + (3 × 15.999)

    • MW ≈ 132.121 + 22.176 + 47.997 ≈ 202.294 g/mol

This theoretical value is commonly confirmed experimentally using mass spectrometry, which measures the mass-to-charge ratio of the ionized molecule, providing a highly accurate experimental mass that validates the compound's identity and purity.

Visualization of Properties

The logical relationship between the compound's name, its structure, and its derived molecular properties is illustrated in the following diagram.

G A tert-butyl 7-hydroxyheptanoate B Chemical Structure A->B Is represented by a C Molecular Formula C₁₁H₂₂O₃ B->C Determines the D Molecular Weight 202.29 g/mol C->D Is used to calculate the

Caption: Logical workflow from compound name to molecular weight.

References

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Tert-butyl 7-hydroxyheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl 7-hydroxyheptanoate. The information presented herein is essential for the structural elucidation and purity assessment of this compound, which serves as a valuable building block in synthetic organic chemistry and drug discovery.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative data for the ¹H NMR spectrum of this compound. These predictions are based on established principles of NMR spectroscopy and typical chemical shift values for analogous functional groups.

Proton Assignment (Label) Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Ha (-C(CH₃)₃)~1.45Singlet (s)9H-
Hb (-CH₂-COO-)~2.20Triplet (t)2H~7.4
Hc (-CH₂-CH₂-COO-)~1.60Quintet2H~7.5
Hd , He , Hf (-(CH₂)₃-)~1.30-1.40Multiplet (m)6H-
Hg (-CH₂-OH)~3.64Triplet (t)2H~6.6
Hh (-OH)VariableSinglet (s, broad)1H-

Structural Diagram and Peak Assignments

The following diagram illustrates the molecular structure of this compound with each unique proton environment labeled to correspond with the data in the table above.

G cluster_molecule This compound a C(CH₃)₃ o1 O c1 C=O o1->c1 o2 O c1->o2 c2 CH₂ c1->c2 c3 CH₂ c2->c3 c4 CH₂ c3->c4 c5 CH₂ c4->c5 c6 CH₂ c5->c6 c7 CH₂ c6->c7 oh OH c7->oh ha a hb b hc c hd d,e,f hg g hh h

Caption: Molecular structure of this compound with proton assignments.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice as it is a good solvent for many organic molecules and its residual peak at ~7.26 ppm typically does not interfere with the signals of the analyte.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, standard 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically around 4-5 cm).

3.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a modern NMR spectrometer (e.g., 400 MHz or higher).

  • Locking: Place the NMR tube in the spectrometer's probe. The instrument will "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

  • Shimming: The magnetic field homogeneity is optimized by a process called "shimming" to obtain sharp, well-resolved peaks. This is often an automated process.

  • Tuning and Matching: The probe is tuned to the ¹H frequency to maximize signal-to-noise.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zg30') is typically used.

    • Number of Scans (NS): A sufficient number of scans (e.g., 8 to 16) should be acquired to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): A relaxation delay of 1-5 seconds is recommended to allow for full relaxation of the protons between scans, ensuring accurate integration.

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally sufficient.

    • Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate to cover the expected range of proton chemical shifts.

    • Temperature: The experiment is typically run at a constant temperature, often 298 K (25 °C).

3.3. Data Processing

  • Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

  • Peak Picking: The chemical shift of each peak is accurately determined.

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the analysis of the ¹H NMR spectrum of this compound.

G cluster_workflow ¹H NMR Spectrum Analysis Workflow A Acquire ¹H NMR Spectrum B Process Spectrum (FT, Phasing, Baseline Correction) A->B C Reference Spectrum (TMS or Solvent) B->C D Identify Number of Signals C->D E Determine Chemical Shift (δ) for each Signal D->E F Integrate Signals to find Proton Ratios E->F G Analyze Multiplicity (Splitting Pattern) F->G H Assign Signals to Specific Protons in the Molecule G->H I Report Data (Table and Annotated Spectrum) H->I

Caption: Logical workflow for ¹H NMR spectrum analysis.

This comprehensive guide provides the necessary information for the proficient analysis of the ¹H NMR spectrum of this compound, facilitating its use in research and development.

In-Depth Technical Guide: Mass Spectrometry of Tert-butyl 7-hydroxyheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected mass spectrometry data and analytical protocols for tert-butyl 7-hydroxyheptanoate. This information is critical for researchers utilizing this molecule in various applications, including as a linker in drug development, and require its accurate identification and characterization.

Predicted Mass Spectrum Data

Due to the absence of a publicly available experimental mass spectrum for this compound, the following data is predicted based on established fragmentation principles for aliphatic esters and alcohols. The molecular weight of this compound (C₁₁H₂₂O₃) is 202.29 g/mol . Under electron ionization (EI), the molecular ion [M]⁺• is expected at m/z 202.

The primary fragmentation pathways for esters involve cleavage at the C-O bond and rearrangements, while alcohols typically undergo α-cleavage and dehydration. For tert-butyl esters specifically, a prominent fragmentation is the loss of isobutylene.

Table 1: Predicted Quantitative Mass Spectrometry Data for this compound

m/z (Predicted)Proposed Fragment IonStructure of FragmentFragmentation Pathway
202[M]⁺•[C₁₁H₂₂O₃]⁺•Molecular Ion
187[M - CH₃]⁺[C₁₀H₁₉O₃]⁺Loss of a methyl radical from the tert-butyl group.
147[M - C₄H₇]⁺[C₇H₁₅O₃]⁺Cleavage of the tert-butyl group.
146[M - C₄H₈]⁺•[C₇H₁₄O₃]⁺•McLafferty rearrangement with loss of isobutylene.
129[M - C₄H₉O]⁺[C₇H₁₃O₂]⁺Cleavage of the tert-butoxy (B1229062) group.
115[C₇H₁₁O]⁺Further fragmentation of the heptanoate (B1214049) chain.
101[C₅H₉O₂]⁺α-cleavage at the ester carbonyl group.
83[C₆H₁₁]⁺Loss of water and subsequent fragmentation of the hydrocarbon chain.
57[C₄H₉]⁺[tert-butyl cation]Formation of the stable tert-butyl cation.

Experimental Protocols

The following are generalized protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.

a. Sample Preparation:

  • Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

  • Further dilute the sample to a final concentration of 1-10 µg/mL in the same solvent.

  • If derivatization of the hydroxyl group is desired to improve volatility and chromatographic behavior, react the sample with a suitable silylating agent (e.g., BSTFA with 1% TMCS) at 60°C for 30 minutes.

b. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Mass Spectrometer: Agilent 5975C MS or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

ESI-MS is useful for analyzing the molecular weight of polar molecules and can be coupled with liquid chromatography (LC-MS).

a. Sample Preparation:

  • Dissolve the sample in a solvent compatible with ESI, such as methanol (B129727) or acetonitrile (B52724), to a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of water and methanol or acetonitrile (typically 50:50 v/v) containing 0.1% formic acid to promote protonation ([M+H]⁺).

b. ESI-MS Instrumentation and Conditions:

  • Mass Spectrometer: Waters SYNAPT G2-Si or equivalent high-resolution mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

  • Capillary Voltage: 3.0 kV.

  • Sampling Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow (Nitrogen): 600 L/hr.

  • Mass Scan Range: m/z 50-500.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the mass spectrometric analysis of this compound.

Fragmentation_Pathway M This compound [M]⁺• m/z = 202 F1 [M - C₄H₈]⁺• m/z = 146 M->F1 Loss of isobutylene F2 [C₄H₉]⁺ m/z = 57 M->F2 Formation of tert-butyl cation F3 [M - C₄H₉O]⁺ m/z = 129 M->F3 Loss of tert-butoxy radical F4 [M - CH₃]⁺ m/z = 187 M->F4 Loss of methyl radical Experimental_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing dissolve Dissolve in Solvent dilute Dilute to Working Concentration dissolve->dilute injection Inject into MS System (GC-MS or ESI-MS) dilute->injection ionization Ionization (EI or ESI) injection->ionization separation Mass Separation (Quadrupole, TOF, etc.) ionization->separation detection Detection separation->detection spectrum Generate Mass Spectrum detection->spectrum interpretation Interpret Fragmentation spectrum->interpretation identification Compound Identification interpretation->identification

An In-depth Technical Guide to the Solubility of Tert-butyl 7-hydroxyheptanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 7-hydroxyheptanoate, a key intermediate in various synthetic applications, including drug development. This document details its solubility in organic solvents, presents experimental protocols for solubility determination, and illustrates a typical synthetic workflow.

Core Concepts: Solubility of Esters

The solubility of an ester like this compound is governed by the principle of "like dissolves like." Its molecular structure contains both a polar hydroxyl (-OH) group and a carboxyl group within the ester, and a nonpolar hydrocarbon chain and a bulky tert-butyl group. This amphipathic nature dictates its solubility in various organic solvents. Generally, esters are soluble in a wide range of organic solvents. The presence of the hydroxyl group can enhance solubility in more polar solvents through hydrogen bonding.

Quantitative Solubility Data

Currently, publicly available quantitative solubility data for this compound in a wide range of organic solvents is limited. However, a key data point has been reported:

SolventChemical FormulaSolubilityTemperatureMethod
Dimethyl Sulfoxide (DMSO)C₂H₆OS100 mg/mL[1]Not SpecifiedNot Specified

Further experimental determination is necessary to establish a comprehensive solubility profile in other common organic solvents. Based on the structure of this compound, it is anticipated to be soluble in a range of polar and non-polar organic solvents such as alcohols (methanol, ethanol), ethers (diethyl ether, tetrahydrofuran), chlorinated solvents (dichloromethane, chloroform), and esters (ethyl acetate).

Experimental Protocol: Determination of Equilibrium Solubility

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[2] This protocol provides a general framework that can be adapted for this compound.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The amount of solute should be sufficient to ensure that undissolved solids remain after equilibration.

  • Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solute.

  • Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. To remove any remaining microscopic particles, filter the collected supernatant through a chemically inert syringe filter.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using HPLC.

    • Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.

    • Determine the concentration of this compound in the saturated supernatant by interpolating its peak area on the calibration curve.

  • Data Reporting: Report the solubility as the determined concentration (e.g., in mg/mL or mol/L) at the specified temperature.

Synthesis of this compound: A Workflow

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the protection of a diol followed by selective deprotection and esterification. The following diagram illustrates a generalized workflow for its synthesis.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Selective Protection cluster_reaction2 Step 2: Oxidation cluster_reaction3 Step 3: Esterification cluster_reaction4 Step 4: Deprotection cluster_end Final Product Start Heptane-1,7-diol Reaction1 Monoprotection of Diol Start->Reaction1 Reagent1 Protecting Agent (e.g., TBDMSCl) Reagent1->Reaction1 Reaction2 Oxidation of Primary Alcohol to Carboxylic Acid Reaction1->Reaction2 Reaction3 Tert-butylation Reaction2->Reaction3 Reaction4 Removal of Protecting Group Reaction3->Reaction4 End This compound Reaction4->End

A generalized workflow for the synthesis of this compound.

Logical Relationship for Solubility Determination

The process of determining the solubility of this compound follows a logical sequence of steps, from preparation to final analysis.

Solubility_Determination_Logic A Prepare Supersaturated Solution (Excess Solute in Solvent) B Equilibrate at Constant Temperature (e.g., 24-72h with agitation) A->B C Separate Solid and Liquid Phases (Centrifugation) B->C D Isolate Saturated Solution (Filter Supernatant) C->D E Quantify Solute Concentration (e.g., HPLC Analysis) D->E F Report Solubility Data (mg/mL or mol/L) E->F

Logical workflow for experimental solubility determination.

This technical guide serves as a foundational resource for professionals working with this compound. While quantitative solubility data is currently sparse, the provided experimental protocol offers a clear path for its determination. The illustrated synthetic workflow provides context for its production. Further research is encouraged to expand the quantitative solubility database for this versatile compound.

References

A Comprehensive Guide to the Storage of Tert-butyl 7-hydroxyheptanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the optimal storage conditions for tert-butyl 7-hydroxyheptanoate, a key linker molecule utilized in chemical synthesis and drug development. Adherence to these guidelines is critical for maintaining the compound's purity, stability, and overall integrity, ensuring the reliability and reproducibility of experimental outcomes.

Optimal Storage Conditions and Stability

This compound requires specific storage conditions to prevent degradation and maintain its chemical properties over time. The primary factors influencing its stability are temperature, moisture, and light. The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can lead to hydrolysis of the tert-butyl ester group.

Multiple suppliers recommend storing this compound in its pure form at -20°C for long-term storage.[1][2] For shorter durations, storage at 2-8°C is also acceptable.[3][4][5] When dissolved in a solvent, the recommended storage temperature is significantly lower to preserve stability.

The following table summarizes the recommended storage conditions and expected stability periods based on available data.

FormStorage TemperatureDuration
Pure-20°C3 years
Pure4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Data compiled from supplier information.[1]

Handling and Precautionary Measures

Proper handling procedures are essential to prevent contamination and degradation of this compound.

  • Hygroscopic Nature : Due to its hygroscopic properties, the compound should be handled in a dry, well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture.[1]

  • Container : Store the compound in a tightly sealed container to prevent moisture ingress.

  • Incompatible Materials : Avoid contact with strong acids, bases, and oxidizing agents, as these can catalyze the hydrolysis of the ester or oxidation of the hydroxyl group.

  • Safety : Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and safety glasses. The compound is associated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[4][6]

Consequences of Improper Storage

The logical relationship between storage conditions and the integrity of this compound is illustrated in the diagram below. Proper storage ensures the compound remains stable and suitable for research applications, while improper conditions can lead to degradation, compromising experimental results.

G cluster_storage Storage Conditions cluster_outcome Compound Integrity Proper_Storage Proper Storage - Recommended Temperature (-20°C or 2-8°C) - Tightly Sealed Container - Dry, Inert Atmosphere Stable_Compound Stable Compound Maintained Purity and Integrity - Reliable Experimental Results Proper_Storage->Stable_Compound Leads to Improper_Storage Improper Storage + High Temperature + Exposure to Moisture/Humidity + Exposure to Light + Contact with Incompatibles Degraded_Compound Degraded Compound Hydrolysis of Ester - Oxidation of Alcohol - Impurity Formation - Inaccurate Experimental Results Improper_Storage->Degraded_Compound Leads to

Caption: Logical flow of storage conditions impacting compound stability.

General Experimental Protocol for Stability Assessment

While a specific, validated stability-indicating method for this compound is not publicly available, a general protocol can be adapted to assess its stability under various conditions. The following outlines a typical experimental workflow.

To evaluate the stability of this compound under defined stress conditions (e.g., elevated temperature, humidity, light) over a specified period.

  • This compound (high purity reference standard)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • pH buffers

  • Forced-stability chamber/oven

  • Photostability chamber

  • Desiccator with a saturated salt solution for humidity control

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Initial Analysis (T=0):

    • Prepare a stock solution of this compound of known concentration in a suitable solvent.

    • Develop and validate an HPLC method capable of separating the parent compound from potential degradants. A reverse-phase C18 column is often a good starting point.

    • Perform an initial analysis of the reference standard to determine its initial purity and retention time.

  • Sample Preparation for Stability Studies:

    • Accurately weigh samples of this compound into vials for each stress condition.

    • For solution stability, dissolve the compound in relevant solvents at a known concentration.

  • Stress Conditions:

    • Thermal Stress: Place samples in a stability chamber at an elevated temperature (e.g., 40°C, 60°C).

    • Humidity Stress: Place samples in a desiccator with a controlled humidity level (e.g., 75% RH) at a specific temperature.

    • Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines.

    • Acid/Base Hydrolysis: Treat solutions of the compound with dilute acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) at room temperature and/or elevated temperature.

    • Oxidative Stress: Treat a solution of the compound with a dilute solution of hydrogen peroxide.

  • Time Points:

    • Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours for forced degradation; longer for long-term stability).

  • Analysis:

    • At each time point, prepare the stressed samples for HPLC analysis.

    • Analyze the samples by the validated HPLC method.

    • Quantify the amount of remaining this compound and any new peaks (degradants) that appear in the chromatogram.

  • Data Evaluation:

    • Calculate the percentage of degradation for each stress condition and time point.

    • Determine the degradation pathway if possible by identifying the structure of the degradation products (e.g., using LC-MS).

The workflow for this generalized stability testing protocol is depicted in the diagram below.

G Start Reference Standard (T=0 Analysis) Preparation Prepare Samples for Stress Conditions Start->Preparation Stress_Conditions Expose to Stress Conditions (Temp, Humidity, Light, pH, Oxidation) Preparation->Stress_Conditions Time_Points Withdraw Samples at Predetermined Time Points Stress_Conditions->Time_Points Analysis HPLC Analysis (Quantify Parent and Degradants) Time_Points->Analysis Evaluation Data Evaluation (% Degradation, Pathway ID) Analysis->Evaluation End Stability Profile Evaluation->End

Caption: Generalized workflow for stability assessment.

References

Technical Guide to tert-Butyl 7-Hydroxyheptanoate for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the material safety data, handling protocols, and relevant chemical properties of tert-butyl 7-hydroxyheptanoate. The information is intended to support its safe and effective use in research and development, particularly in its role as a versatile linker molecule in the synthesis of complex chemical entities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Properties

This compound is an aliphatic linker molecule characterized by a hydroxyl group and a tert-butyl ester. This bifunctional nature allows for sequential or orthogonal chemical modifications. The terminal hydroxyl group serves as a handle for derivatization or conjugation, while the tert-butyl ester protects the carboxylic acid, which can be deprotected under acidic conditions for subsequent reactions.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₁H₂₂O₃BroadPharm, Sigma-Aldrich[2]
Molecular Weight 202.29 g/mol Sigma-Aldrich
CAS Number 86013-78-7BroadPharm, Sigma-Aldrich[2]
Physical Form LiquidSigma-Aldrich
Boiling Point Data not availableBLD Pharm[3]
Melting Point Not applicableSigma-Aldrich
Density Data not available
Solubility Data not available
Purity Typically ≥95%Sigma-Aldrich

Safety and Hazard Information

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system. All handling should be conducted in a well-ventilated area, preferably a chemical fume hood, with appropriate personal protective equipment.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource
Hazard Pictogram GHS07 (Exclamation Mark)Sigma-Aldrich
Signal Word WarningSigma-Aldrich
Hazard Statements H315Causes skin irritation.Sigma-Aldrich
H319Causes serious eye irritation.Sigma-Aldrich
H335May cause respiratory irritation.Sigma-Aldrich
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.BLD Pharm[3]
P264Wash skin thoroughly after handling.BLD Pharm[3]
P280Wear protective gloves/eye protection/face protection.BLD Pharm[3]
P302+P352IF ON SKIN: Wash with plenty of soap and water.BLD Pharm[3]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.BLD Pharm[3]
P337+P313If eye irritation persists: Get medical advice/attention.BLD Pharm[3]

Table 3: Toxicological Data

TestResult
Acute Oral Toxicity (LD50) Data not available
Acute Dermal Toxicity (LD50) Data not available
Acute Inhalation Toxicity (LC50) Data not available

Handling, Storage, and Disposal

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Table 4: Handling and Storage Recommendations

ParameterRecommendationSource
Storage Temperature Recommended: 2-8°C or -20°C for long-term storage.Sigma-Aldrich, BroadPharm[1]
Storage Conditions Store in a tightly sealed container in a dry, well-ventilated place.BLD Pharm[3]
Incompatible Materials Strong oxidizing agents.
Disposal Dispose of contents/container in accordance with local, regional, national, and international regulations.BLD Pharm[3]

Experimental Protocols and Applications

This compound is primarily used as a linker in organic synthesis. The following is a generalized experimental protocol for its use.

General Protocol for Amide Coupling using the Carboxylic Acid Moiety (Post-Deprotection)
  • Deprotection of the tert-Butyl Ester:

    • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, remove the solvent and excess acid under reduced pressure to yield 7-hydroxyheptanoic acid.

  • Amide Bond Formation:

    • Dissolve the resulting 7-hydroxyheptanoic acid in an appropriate aprotic solvent (e.g., dimethylformamide or dichloromethane).

    • Add an amine, a coupling agent (e.g., HATU, HBTU), and a non-nucleophilic base (e.g., diisopropylethylamine).

    • Stir the reaction mixture at room temperature until completion.

    • Work up the reaction by washing with aqueous solutions to remove byproducts and purify the desired amide product, typically by column chromatography.

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

G cluster_prep Preparation and Handling cluster_use Experimental Use cluster_cleanup Post-Experiment cluster_emergency Emergency Procedures a Receive and Verify Chemical b Store at Recommended Temperature (2-8°C or -20°C) a->b c Wear Appropriate PPE (Gloves, Goggles, Lab Coat) b->c d Handle in Chemical Fume Hood c->d e Conduct Chemical Reaction d->e f Monitor for Spills or Exposure e->f g Quench and Work-up Reaction f->g j Skin Contact: Wash with soap and water f->j k Eye Contact: Rinse with water for 15 min f->k l Inhalation: Move to fresh air f->l h Segregate Waste g->h i Dispose of Waste According to Regulations h->i m Seek Medical Attention j->m k->m l->m

Caption: Workflow for Safe Handling and Emergency Response for this compound.

References

Commercial Sourcing and Synthesis of Tert-butyl 7-hydroxyheptanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and a representative synthesis protocol for Tert-butyl 7-hydroxyheptanoate (CAS No: 86013-78-7). This bifunctional linker, featuring a terminal hydroxyl group and a tert-butyl protected carboxyl group, is utilized in the synthesis of more complex molecules, including PROTACs and other chemical probes. The information herein is intended to assist researchers in sourcing this reagent and understanding its preparation.

Chemical Properties and Identification

ParameterValueReference
CAS Number 86013-78-7[1][2][3][4]
Molecular Formula C₁₁H₂₂O₃[1][3][5]
Molecular Weight 202.29 g/mol [3][5]
IUPAC Name This compound[2][6]
InChI Key PKTFZBMGJHDRNG-UHFFFAOYSA-N[2][4][6]
Physical Form Liquid[2][6]

Commercial Supplier Overview

This compound is available from several commercial suppliers, catering to research and development quantities. Purity levels are typically ≥95%. The following table summarizes key information from a selection of vendors. Pricing and availability are subject to change and should be confirmed directly with the supplier.

SupplierProduct/Catalog No.PurityAvailable QuantitiesStorage Temp.
BroadPharm BP-28093>95% (Inquire for GMP)1g, 2g, 5g, Custom-20°C[1]
MedchemExpress HY-W015303>98%100mg, 250mg(Not Specified)
ChemScene CS-052720895%(Inquire)4°C[2]
BLD Pharm BD111559≥95%(Inquire)2-8°C[3]
Ambeed ambh97f0457498%(Inquire)2-8°C[6]

Procurement Workflow for Research Chemicals

The process of acquiring a chemical reagent like this compound for a research project involves several logical steps, from initial identification to final documentation. The following diagram illustrates a typical procurement workflow.

Fig 1. A typical workflow for procuring research chemicals.

Representative Synthesis Protocol

While commercial suppliers provide direct access to this compound, understanding its synthesis can be valuable for custom applications or scaled-up needs. A common method for preparing tert-butyl esters is the direct esterification of the corresponding carboxylic acid with tert-butyl alcohol. The following represents a general, literature-informed protocol for this transformation.

Reaction: 7-hydroxyheptanoic acid + tert-butanol (B103910) → this compound

Materials:

  • 7-hydroxyheptanoic acid

  • tert-Butanol (in excess, serves as reactant and solvent)

  • Dicyclohexylcarbodiimide (DCC) or a similar carbodiimide (B86325) coupling agent

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 7-hydroxyheptanoic acid (1.0 eq), a catalytic amount of DMAP (e.g., 0.1 eq), and anhydrous DCM.

  • Reagent Addition: Add excess tert-butanol (e.g., 3-5 eq) to the stirred solution. Cool the mixture to 0°C in an ice bath.

  • Coupling: In a separate flask, dissolve DCC (e.g., 1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C. A white precipitate (dicyclohexylurea, DCU) will form.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.

  • Extraction: Transfer the combined filtrate to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate (B1210297) gradient, to yield the pure this compound.

The following diagram illustrates the key stages of this synthesis workflow.

G A 1. Combine Reactants (7-hydroxyheptanoic acid, t-BuOH, DMAP) in Anhydrous Solvent (DCM) B 2. Cool to 0°C A->B C 3. Add Coupling Agent (DCC in DCM) B->C D 4. Stir 12-24h at Room Temp C->D E 5. Filter Precipitate (DCU) D->E F 6. Aqueous Workup (Wash with NaHCO3, Brine) E->F G 7. Dry & Concentrate Organic Phase F->G H 8. Purify by Column Chromatography G->H I Pure Product: tert-butyl 7-hydroxyheptanoate H->I

Fig 2. Workflow for the synthesis of this compound.

References

Methodological & Application

Application of Tert-butyl 7-hydroxyheptanoate in Prostaglandin Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, making them crucial targets in drug discovery and development. A key challenge in the synthesis of these complex molecules is the stereocontrolled construction of their two side chains, commonly referred to as the alpha (α) and omega (ω) chains. Tert-butyl 7-hydroxyheptanoate serves as a valuable building block for the introduction of the seven-carbon α-chain. The tert-butyl ester acts as a protecting group for the carboxylic acid functionality, preventing unwanted side reactions during the synthesis, while the terminal hydroxyl group provides a handle for conversion into a reactive species suitable for coupling with the prostaglandin (B15479496) core.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of prostaglandins, focusing on its conversion to a phosphonium (B103445) salt and subsequent use in the Wittig reaction to append the α-chain.

Synthetic Strategy Overview

The overall strategy involves a two-step sequence:

  • Synthesis of the Phosphonium Salt: The hydroxyl group of this compound is first converted to a good leaving group, typically a bromide, to facilitate nucleophilic substitution by triphenylphosphine (B44618). This results in the formation of the corresponding phosphonium salt, (6-(tert-butoxycarbonyl)hexyl)triphenylphosphonium bromide.

  • Wittig Reaction: The synthesized phosphonium salt is then deprotonated with a strong base to generate the corresponding phosphorus ylide. This ylide subsequently reacts with a suitable aldehyde, typically a derivative of the Corey lactone, which contains the prostaglandin core and the ω-chain, to form the desired carbon-carbon double bond of the α-chain.

Synthesis_Overview cluster_0 Step 1: Phosphonium Salt Synthesis cluster_1 Step 2: Wittig Reaction This compound This compound tert-butyl 7-bromoheptanoate tert-butyl 7-bromoheptanoate This compound->tert-butyl 7-bromoheptanoate Bromination Phosphonium Salt (6-(tert-butoxycarbonyl)hexyl)triphenylphosphonium bromide tert-butyl 7-bromoheptanoate->Phosphonium Salt + PPh3 Ylide Ylide Phosphonium Salt->Ylide Base Prostaglandin Analogue Prostaglandin Analogue Ylide->Prostaglandin Analogue Wittig Reaction Corey Lactol derivative Corey Lactol derivative Corey Lactol derivative->Prostaglandin Analogue

Figure 1: Overall synthetic workflow.

Experimental Protocols

Protocol 1: Synthesis of (6-(tert-butoxycarbonyl)hexyl)triphenylphosphonium bromide

This protocol outlines the conversion of this compound to the corresponding phosphonium salt. The first step, bromination of the alcohol, is a standard procedure that can be achieved using various reagents (e.g., PBr₃, CBr₄/PPh₃). The subsequent reaction with triphenylphosphine affords the desired phosphonium salt.

Materials:

Procedure:

  • A solution of tert-butyl 7-bromoheptanoate (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous acetonitrile or toluene is prepared.

  • The reaction mixture is heated to reflux and stirred for 18-24 hours.

  • The mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold diethyl ether and dried under vacuum to yield (6-(tert-butoxycarbonyl)hexyl)triphenylphosphonium bromide as a white solid.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)Reference
tert-butyl 7-bromoheptanoate265.191.0--
Triphenylphosphine262.291.1--
(6-(tert-butoxycarbonyl)hexyl)triphenylphosphonium bromide527.48-85-95[1]

Table 1: Reagents and typical yield for phosphonium salt synthesis.

Protocol 2: Wittig Reaction for α-Chain Installation

This protocol describes the Wittig olefination of a Corey lactol derivative with the ylide generated from (6-(tert-butoxycarbonyl)hexyl)triphenylphosphonium bromide. The Corey lactol derivative already contains the cyclopentane (B165970) core and the ω-chain of the target prostaglandin.

Materials:

  • (6-(tert-butoxycarbonyl)hexyl)triphenylphosphonium bromide

  • Potassium tert-butoxide (t-BuOK) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)

  • Corey lactol derivative (e.g., with a protected hydroxyl group)

Procedure:

  • To a stirred suspension of (6-(tert-butoxycarbonyl)hexyl)triphenylphosphonium bromide (1.5-2.0 eq) in anhydrous THF at 0 °C, a solution of potassium tert-butoxide (1.5-2.0 eq) in THF is added dropwise.

  • The resulting orange-red solution of the ylide is stirred at room temperature for 1 hour.

  • The reaction mixture is cooled to -78 °C, and a solution of the Corey lactol derivative (1.0 eq) in THF is added slowly.

  • The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the prostaglandin analogue with the complete α-chain.

ReactantsBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Phosphonium Salt & Corey Lactolt-BuOKTHF-78 to RT3-560-80[2]
Phosphonium Salt & Corey LactolNaHMDSDMSORT2-470-85[2]

Table 2: Reaction conditions and typical yields for the Wittig reaction.

Signaling Pathways and Logical Relationships

The Wittig reaction proceeds through a coordinated series of steps involving the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane, ultimately yielding the desired alkene and triphenylphosphine oxide as a byproduct.

Wittig_Mechanism Phosphonium Salt (Ph)3P+-(CH2)6COOtBu Br- Ylide (Ph)3P=CH-(CH2)5COOtBu Phosphonium Salt->Ylide Base Betaine Betaine Intermediate Ylide->Betaine + R-CHO Corey Lactol R-CHO Corey Lactol->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Prostaglandin Prostaglandin Analogue Oxaphosphetane->Prostaglandin Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Figure 2: Mechanism of the Wittig reaction.

Conclusion

This compound is a versatile and readily available starting material for the synthesis of the α-chain of prostaglandins. The protocols provided herein offer a reliable pathway for its conversion to the corresponding phosphonium salt and its subsequent use in the Wittig reaction. The tert-butyl ester provides effective protection of the carboxylic acid, allowing for a clean and efficient olefination reaction. The yields for both the phosphonium salt formation and the Wittig reaction are generally good, making this a practical approach for the synthesis of a wide variety of prostaglandin analogues in a research and drug development setting.

References

Application Notes and Protocols for the Synthesis of PROTACs with Tert-butyl 7-hydroxyheptanoate Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a "warhead" that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the molecule.

Alkyl chains are a common and effective class of linkers, offering synthetic tractability and the ability to systematically vary length to optimize PROTAC performance. This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing a seven-carbon alkyl linker derived from tert-butyl 7-hydroxyheptanoate. As a representative example, we describe the synthesis of a PROTAC targeting the BRD4 protein using the well-characterized warhead (+)-JQ1 and the CRBN E3 ligase ligand, pomalidomide (B1683931).

Signaling Pathway and Experimental Workflow

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The overall experimental workflow for the synthesis and evaluation of a PROTAC is a multi-step process that begins with the synthesis of the individual components and culminates in the biological assessment of the final molecule.

PROTAC_Signaling_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) (e.g., BRD4) POI->Ternary_Complex E3 E3 Ubiquitin Ligase (e.g., CRBN) E3->Ternary_Complex Poly_Ub Poly-ubiquitinated POI Ternary_Complex->Poly_Ub Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub->Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Tert-butyl 7-hydroxyheptanoate Linker_Func Linker Functionalization Start->Linker_Func PROTAC_Assembly PROTAC Assembly Linker_Func->PROTAC_Assembly Warhead_Synth Warhead Synthesis ((+)-JQ1-COOH) Warhead_Synth->PROTAC_Assembly E3_Ligand_Synth E3 Ligase Ligand Synthesis (Pomalidomide-NH2) E3_Ligand_Synth->PROTAC_Assembly Purification Purification & Characterization PROTAC_Assembly->Purification Cell_Treatment Cell Treatment Purification->Cell_Treatment Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Experimental workflow for PROTAC synthesis and evaluation.

Experimental Protocols

This section provides a detailed, multi-part protocol for the synthesis of a BRD4-targeting PROTAC with a C7 alkyl linker derived from this compound.

Part 1: Synthesis of a Bifunctional C7 Linker Intermediate

This protocol describes the conversion of this compound into a versatile linker with an amine and a carboxylic acid, with appropriate protecting groups for sequential coupling.

Step 1a: Mesylation of this compound

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (B128534) (1.5 eq) dropwise, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification.

Step 1b: Azide (B81097) Substitution

  • Dissolve the crude mesylate from the previous step in dimethylformamide (DMF, 0.2 M).

  • Add sodium azide (1.5 eq) and stir the mixture at 60 °C overnight.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

  • Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain tert-butyl 7-azidoheptanoate.

Step 1c: Staudinger Reduction to the Amine

  • Dissolve tert-butyl 7-azidoheptanoate (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water (4:1, 0.1 M).

  • Add triphenylphosphine (B44618) (1.2 eq) and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to yield tert-butyl 7-aminoheptanoate.

Step 1d: Boc Protection of the Amine

  • Dissolve tert-butyl 7-aminoheptanoate (1.0 eq) in DCM (0.2 M).

  • Add di-tert-butyl dicarbonate (B1257347) (Boc)2O (1.1 eq) and triethylamine (1.2 eq).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture and purify by flash column chromatography to obtain tert-butyl 7-((tert-butoxycarbonyl)amino)heptanoate.

Step 1e: Selective Deprotection of the Tert-butyl Ester

  • Dissolve tert-butyl 7-((tert-butoxycarbonyl)amino)heptanoate (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (0.1 M).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude 7-((tert-butoxycarbonyl)amino)heptanoic acid, which can be used directly in the next coupling step.

Part 2: Synthesis of the PROTAC

This protocol outlines the sequential coupling of the linker to pomalidomide and then to (+)-JQ1.

Step 2a: Amide Coupling of the Linker to Pomalidomide

  • Dissolve the crude 7-((tert-butoxycarbonyl)amino)heptanoic acid (1.0 eq) from Step 1e in anhydrous DMF (0.1 M).

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add pomalidomide-amine (commercially available or synthesized) (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the Boc-protected linker-pomalidomide conjugate.

Step 2b: Boc Deprotection

  • Dissolve the Boc-protected linker-pomalidomide conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA (0.1 M).

  • Stir at room temperature for 1-2 hours, monitoring by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to yield the crude amine-linker-pomalidomide, which is used directly in the next step.

Step 2c: Final Amide Coupling to (+)-JQ1-carboxylic acid

  • Dissolve (+)-JQ1-carboxylic acid (commercially available or synthesized) (1.0 eq) in anhydrous DMF (0.1 M).

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.

  • Add a solution of the crude amine-linker-pomalidomide from Step 2b in anhydrous DMF.

  • Stir the reaction at room temperature overnight, monitoring by LC-MS.

  • Upon completion, purify the reaction mixture by preparative HPLC to yield the final PROTAC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data Presentation

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. The key parameters are the half-maximal degradation concentration (DC50) and the maximal degradation (Dmax). The following tables provide representative data for BRD4-targeting PROTACs with alkyl linkers of similar length to the one synthesized in this protocol.

Table 1: Representative Degradation Efficiency of BRD4-targeting PROTACs with Alkyl Linkers

PROTACE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
PROTAC 1CRBNBurkitt's Lymphoma (BL)< 1> 95[1]
PROTAC 4CRBNMV-4-110.0083> 95[1]
ARV-771VHL22Rv1< 5Not Reported[2]
MZ1VHLH6618> 90[2]
ARV-825CRBN22RV10.57Not Reported[2]

Table 2: Expected Yields for the Synthesis of the JQ1-C7-Pomalidomide PROTAC

StepProductExpected Yield (%)
1a-1e7-((tert-butoxycarbonyl)amino)heptanoic acid50-60 (over 5 steps)
2aBoc-protected linker-pomalidomide conjugate60-70
2bAmine-linker-pomalidomideQuantitative (crude)
2cFinal PROTAC (JQ1-C7-Pomalidomide)30-40

Methodologies for Key Experiments

Western Blotting for Protein Degradation

Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.[3]

  • Cell Culture and Treatment: Seed cells of interest (e.g., a human cancer cell line expressing BRD4) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the synthesized PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[3]

References

Application Notes and Protocols: Derivatization of the Hydroxyl Group on Tert-butyl 7-hydroxyheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common derivatization reactions of the terminal hydroxyl group of tert-butyl 7-hydroxyheptanoate. This versatile building block is often utilized in the synthesis of pharmaceuticals and other complex organic molecules. The following protocols for esterification, etherification, silylation, and oxidation have been compiled to serve as a comprehensive guide for laboratory applications.

Overview of Derivatization Reactions

The primary alcohol of this compound can be readily converted into a variety of functional groups, enabling its use as a linker or intermediate in multi-step syntheses. The choice of derivatization will depend on the desired final product and the compatibility with other functional groups in the synthetic scheme.

Data Presentation: Comparison of Derivatization Reactions

The following table summarizes typical reaction conditions and expected yields for the derivatization of this compound and structurally similar primary alcohols.

Derivatization ReactionReagent(s)SolventTypical Reaction TimeTypical Yield (%)Product Name
Esterification (Acylation) Acetyl chloride, Pyridine (B92270)Dichloromethane (B109758) (DCM)2 - 4 hours85 - 95Tert-butyl 7-acetoxyheptanoate
Etherification (Williamson) Methyl iodide, Sodium hydride (NaH)Tetrahydrofuran (THF)12 - 18 hours80 - 90Tert-butyl 7-methoxyheptanoate
Silylation TBDMSCl, Imidazole (B134444)Dichloromethane (DCM)1 - 3 hours> 95Tert-butyl 7-((tert-butyldimethylsilyl)oxy)heptanoate
Oxidation (Swern) Oxalyl chloride, DMSO, Triethylamine (B128534)Dichloromethane (DCM)1 - 2 hours85 - 95Tert-butyl 7-oxoheptanoate
Oxidation (Dess-Martin) Dess-Martin Periodinane (DMP)Dichloromethane (DCM)1 - 3 hours90 - 98Tert-butyl 7-oxoheptanoate

Experimental Protocols

Esterification (Acylation) to form Tert-butyl 7-acetoxyheptanoate

This protocol describes the conversion of the hydroxyl group to an acetate (B1210297) ester using acetyl chloride.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq) at 0 °C (ice bath).

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Visualization of Workflow:

G Esterification Workflow start Start dissolve Dissolve this compound and Pyridine in DCM at 0 °C start->dissolve add_reagent Add Acetyl Chloride Dropwise dissolve->add_reagent react Stir at Room Temperature for 2-4h add_reagent->react quench Quench with 1 M HCl react->quench extract Work-up: Wash with HCl, NaHCO3, Brine quench->extract dry Dry with MgSO4 and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End purify->end

Esterification Workflow Diagram
Etherification (Williamson Ether Synthesis) to form Tert-butyl 7-methoxyheptanoate

This protocol details the formation of a methyl ether from the primary alcohol.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (MeI)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of this compound (1.0 eq) in anhydrous THF.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Signaling Pathway:

G Williamson Ether Synthesis reactant1 Tert-butyl 7-hydroxyheptanoate intermediate Alkoxide Intermediate reactant1->intermediate + reagent1 NaH reagent1->intermediate product Tert-butyl 7-methoxyheptanoate intermediate->product + reagent2 Methyl Iodide reagent2->product

Williamson Ether Synthesis Pathway
Silylation to form Tert-butyl 7-((tert-butyldimethylsilyl)oxy)heptanoate

This protocol describes the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq), imidazole (2.5 eq), and TBDMSCl (1.2 eq) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The product is often pure enough for subsequent steps, but can be purified by column chromatography if needed.

Visualization of Logical Relationship:

G Silylation Logic alcohol Primary Alcohol silyl_ether Silyl Ether (Protected Alcohol) alcohol->silyl_ether Reacts with silyl_chloride TBDMSCl silyl_chloride->silyl_ether Provides Silyl Group base Imidazole base->silyl_ether Catalyzes

Silylation Reaction Components
Oxidation to form Tert-butyl 7-oxoheptanoate

Two common methods for the oxidation of the primary alcohol to an aldehyde are provided below.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Dry ice/acetone bath, syringes, inert atmosphere setup

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.2 eq) in DCM dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise, and continue stirring at -78 °C for 15 minutes before allowing the reaction to warm to room temperature.

  • Quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Diethyl ether

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a 1:1 mixture of saturated NaHCO₃ solution and 10% Na₂S₂O₃ solution.

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Visualization of Oxidation Pathways:

G Oxidation Pathways start This compound swern Swern Oxidation (Oxalyl Chloride, DMSO, Et3N) start->swern dmp Dess-Martin Oxidation (DMP) start->dmp product Tert-butyl 7-oxoheptanoate swern->product dmp->product

Application Notes and Protocols: The Role of Tert-butyl 7-hydroxyheptanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 7-hydroxyheptanoate is a valuable bifunctional molecule in organic synthesis, serving as a versatile building block and linker.[1][2] Its structure, featuring a terminal hydroxyl group and a sterically hindered tert-butyl ester, allows for selective chemical transformations at either end of the seven-carbon chain. The hydroxyl group provides a handle for oxidation or derivatization, while the tert-butyl ester protects the carboxylic acid functionality, which can be readily deprotected under acidic conditions.[1][2] This unique combination of functional groups makes it a key intermediate in the synthesis of complex molecules, most notably in the preparation of prostaglandins (B1171923) and their analogues, which are crucial therapeutic agents.

Key Applications

The primary application of this compound lies in its role as a precursor for the α-chain of prostaglandins. Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects and are used in the treatment of various conditions, including glaucoma.[3][4] Latanoprost, a prostaglandin (B15479496) F2α analogue, is a prominent example where a derivative of heptanoic acid forms a significant part of its structure.[4][5][6]

The synthetic utility of this compound can be summarized in a three-step reaction sequence:

  • Oxidation: The terminal hydroxyl group is oxidized to an aldehyde, forming tert-butyl 7-oxoheptanoate.

  • Olefinatioun: The resulting aldehyde undergoes a Wittig reaction to introduce the required carbon framework and stereochemistry of the prostaglandin α-chain.

  • Deprotection: The tert-butyl ester is hydrolyzed to reveal the free carboxylic acid, a key functional group for the biological activity of prostaglandins.

Furthermore, the hydroxyl group can participate in intramolecular cyclization to form lactones, which are important structural motifs in many natural products.

Experimental Protocols

Oxidation of this compound to Tert-butyl 7-oxoheptanoate (Swern Oxidation)

The Swern oxidation is a mild and efficient method for converting primary alcohols to aldehydes, minimizing the risk of over-oxidation to carboxylic acids.[7][8]

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Equivalents
Oxalyl chloride126.931.4551.51.5
Dimethyl sulfoxide (B87167) (DMSO)78.131.1003.03.0
This compound202.29~0.951.01.0
Triethylamine (B128534) (TEA)101.190.7265.05.0
Dichloromethane (DCM)84.931.326--

Procedure:

  • To a stirred solution of oxalyl chloride (1.5 mmol) in anhydrous DCM (10 mL) at -78 °C (dry ice/acetone bath) under an inert atmosphere (e.g., argon or nitrogen), add DMSO (3.0 mmol) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of this compound (1.0 mmol) in anhydrous DCM (5 mL) dropwise to the reaction mixture.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 mmol) dropwise, and stir the reaction mixture for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water (15 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica (B1680970) gel, eluting with a hexane/ethyl acetate (B1210297) gradient) to afford tert-butyl 7-oxoheptanoate.

Expected Yield: >90%

Synthesis of the Prostaglandin α-Chain via Wittig Reaction

The aldehyde obtained from the Swern oxidation can be coupled with a suitable phosphonium (B103445) ylide in a Wittig reaction to form the characteristic α-chain of prostaglandins.[8] The choice of the ylide is critical for introducing the correct carbon skeleton and stereochemistry.

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
(4-Carboxybutyl)triphenylphosphonium bromide443.331.21.2
Sodium hydride (60% dispersion in mineral oil)40.002.42.4
Tert-butyl 7-oxoheptanoate200.281.01.0
Anhydrous Dimethyl Sulfoxide (DMSO)78.13--

Procedure:

  • In a flame-dried flask under an inert atmosphere, add (4-carboxybutyl)triphenylphosphonium bromide (1.2 mmol) to anhydrous DMSO (10 mL).

  • Add sodium hydride (2.4 mmol) portion-wise at room temperature.

  • Stir the resulting red-orange solution for 1 hour at room temperature to form the ylide.

  • Cool the reaction mixture to 0 °C and add a solution of tert-butyl 7-oxoheptanoate (1.0 mmol) in anhydrous DMSO (2 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-water and acidify with 1N HCl to pH 3-4.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired prostaglandin α-chain precursor.

Expected Yield: 60-80%

Deprotection of the Tert-butyl Ester

The final step in the synthesis of the prostaglandin α-chain involves the deprotection of the tert-butyl ester to yield the free carboxylic acid. This is typically achieved under acidic conditions.[7]

Reaction Scheme:

Materials:

ReagentConcentrationAmount
Tert-butyl ester precursor-1.0 mmol
Trifluoroacetic acid (TFA)99%5-10 equivalents
Dichloromethane (DCM)-10 mL

Procedure:

  • Dissolve the tert-butyl ester precursor (1.0 mmol) in DCM (10 mL).

  • Add trifluoroacetic acid (5-10 mmol) to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate the residue with toluene (B28343) (2 x 10 mL) to remove residual TFA.

  • The resulting carboxylic acid can be used in the next step without further purification or can be purified by crystallization or chromatography if necessary.

Expected Yield: >95%

Intramolecular Lactonization

Under acidic conditions, 7-hydroxyheptanoic acid (obtained after deprotection of the tert-butyl ester) can undergo intramolecular cyclization to form a seven-membered lactone (ε-heptanolactone).

Reaction Scheme:

Materials:

ReagentConcentrationAmount
7-Hydroxyheptanoic acid-1.0 mmol
p-Toluenesulfonic acid (p-TsOH)-0.1 mmol (cat.)
Toluene-20 mL

Procedure:

  • Dissolve 7-hydroxyheptanoic acid (1.0 mmol) and a catalytic amount of p-TsOH (0.1 mmol) in toluene (20 mL).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain the lactone.

Diagrams

Workflow for the Synthesis of a Prostaglandin α-Chain Precursor

Synthesis_Workflow A Tert-butyl 7-hydroxyheptanoate B Tert-butyl 7-oxoheptanoate A->B Swern Oxidation C Prostaglandin α-Chain (tert-butyl ester) B->C Wittig Reaction D Prostaglandin α-Chain (Carboxylic Acid) C->D Deprotection (TFA)

Caption: Synthetic pathway from this compound to a prostaglandin α-chain.

Logical Relationship of Functional Group Transformations

Functional_Groups Start This compound Hydroxyl Hydroxyl Group (-OH) Start->Hydroxyl Ester Tert-butyl Ester (-COOtBu) Start->Ester Aldehyde Aldehyde (-CHO) Hydroxyl->Aldehyde Oxidation Lactone Lactone Hydroxyl->Lactone Intramolecular Cyclization CarboxylicAcid Carboxylic Acid (-COOH) Ester->CarboxylicAcid Deprotection Alkene Alkene (C=C) Aldehyde->Alkene Wittig Reaction CarboxylicAcid->Lactone Intramolecular Cyclization

Caption: Reactivity map of the functional groups in this compound.

Conclusion

This compound is a highly adaptable and crucial starting material in organic synthesis. Its utility is particularly evident in the multi-step synthesis of prostaglandins, where its distinct functional groups can be manipulated selectively to construct complex molecular architectures. The protocols outlined in these application notes provide a foundational framework for researchers to utilize this versatile building block in their synthetic endeavors.

References

Application Notes and Protocols: Tert-butyl 7-hydroxyheptanoate as a Versatile Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 7-hydroxyheptanoate is a valuable bifunctional molecule increasingly utilized as a key building block in the convergent synthesis of complex bioactive molecules, most notably prostaglandins (B1171923) and their analogues. Its structure, featuring a protected carboxylic acid and a primary alcohol, allows for selective chemical manipulations at either end of the seven-carbon chain. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of prostaglandin (B15479496) precursors, with a focus on the antiglaucoma drug latanoprost (B1674536).

Key Features and Applications

This compound serves as a precursor to the α-chain of prostaglandins. The hydroxyl group can be oxidized to an aldehyde, which then undergoes olefination reactions to introduce the complex ω-chain. The tert-butyl ester provides robust protection for the carboxylic acid functionality, which can be deprotected under acidic conditions in the final stages of a synthetic sequence.[1]

Applications:

  • Prostaglandin Synthesis: A primary application is in the synthesis of prostaglandin F2α analogues like latanoprost, a first-line treatment for glaucoma and ocular hypertension.[1][2]

  • PROTAC Linkers: The linear seven-carbon chain makes it a suitable component for the synthesis of aliphatic linkers in Proteolysis Targeting Chimeras (PROTACs).

  • General Organic Synthesis: It can be employed as a versatile C7 building block in the synthesis of various complex natural products and pharmaceuticals.

Experimental Protocols

The following protocols detail the key transformations of this compound into a prostaglandin intermediate.

Protocol 1: Swern Oxidation of this compound to Tert-butyl 7-oxoheptanoate

This protocol describes the mild and efficient oxidation of the primary alcohol to an aldehyde, a critical step to prepare the substrate for the subsequent olefination.[1][3]

Materials:

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tert-butyl 7-oxoheptanoate.

  • Purify the crude product by flash column chromatography.

Quantitative Data:

ParameterValueReference
Typical Yield 90-98%[1]
Reaction Time 2-3 hours[1]
Reaction Temperature -78 °C to room temperature[3]
Protocol 2: Synthesis of the ω-Chain Phosphonate (B1237965) Synthon

This protocol details the preparation of dimethyl (2-oxo-4-phenylbutyl)phosphonate, a key reagent for introducing the lower side chain of latanoprost via a Horner-Wadsworth-Emmons reaction.[4][5][6]

Materials:

Procedure:

  • Charge a reactor with 1-bromo-4-phenylbutan-2-one and, if desired, a solvent like toluene.

  • Heat the mixture to 100-110 °C under an inert atmosphere.

  • Add trimethyl phosphite (1.1 equivalents) dropwise to the heated solution.

  • Maintain the reaction temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain dimethyl (2-oxo-4-phenylbutyl)phosphonate.

Quantitative Data:

ParameterValueReference
Typical Yield 85-95%[4][5][6]
Reaction Time 4-6 hours[4]
Reaction Temperature 100-110 °C[4]
Protocol 3: Horner-Wadsworth-Emmons Olefination for ω-Chain Installation

This protocol describes the coupling of the aldehyde from Protocol 1 with the phosphonate from Protocol 2 to form the enone precursor to the prostaglandin ω-chain.[7][8][9]

Materials:

  • Tert-butyl 7-oxoheptanoate (from Protocol 1)

  • Dimethyl (2-oxo-4-phenylbutyl)phosphonate (from Protocol 2)

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To a suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of dimethyl (2-oxo-4-phenylbutyl)phosphonate (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to form the phosphonate ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of tert-butyl 7-oxoheptanoate (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor by TLC until the aldehyde is consumed.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired enone.

Quantitative Data:

ParameterValueReference
Typical Yield 70-85% (E-isomer favored)[7][8]
Reaction Time 2-4 hoursGeneral HWE conditions
Reaction Temperature 0 °C to room temperature[9]

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Material cluster_oxidation Protocol 1: Oxidation cluster_phosphonate Protocol 2: ω-Chain Synthon cluster_olefination Protocol 3: Olefination cluster_final Further Steps start Tert-butyl 7-hydroxyheptanoate oxidation Swern Oxidation start->oxidation aldehyde Tert-butyl 7-oxoheptanoate oxidation->aldehyde olefination Horner-Wadsworth-Emmons Reaction aldehyde->olefination phosphonate_reagents 1-Bromo-4-phenylbutan-2-one + Trimethyl phosphite phosphonate_synthesis Arbuzov Reaction phosphonate_reagents->phosphonate_synthesis phosphonate Dimethyl (2-oxo-4- phenylbutyl)phosphonate phosphonate_synthesis->phosphonate phosphonate->olefination enone Prostaglandin Enone Precursor olefination->enone further_steps Reduction & Further Transformations enone->further_steps final_product Latanoprost further_steps->final_product

Caption: Synthetic workflow for prostaglandin precursors.

Prostaglandin F2α Receptor Signaling Pathway

Latanoprost is a prodrug that is hydrolyzed in the cornea to its active form, latanoprost acid. Latanoprost acid is a selective agonist of the Prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR).

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol latanoprost Latanoprost Acid fp_receptor Prostaglandin F2α (FP) Receptor latanoprost->fp_receptor binds gq_protein Gq Protein fp_receptor->gq_protein activates plc Phospholipase C (PLC) gq_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release stimulates pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Increased Uveoscleral Aqueous Humor Outflow ca_release->cellular_response pkc->cellular_response

Caption: Latanoprost's mechanism of action pathway.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates, showcasing modern and efficient methodologies. The featured technologies—biocatalysis, continuous flow chemistry, and C-H activation—offer significant advantages in terms of selectivity, efficiency, and sustainability over traditional synthetic methods.

Biocatalytic Synthesis of Chiral Amines

Chiral amines are crucial building blocks in a vast array of pharmaceuticals. Biocatalysis, utilizing enzymes as catalysts, provides a highly enantioselective and environmentally friendly approach to their synthesis.

Application Note: Asymmetric Synthesis of a Key Intermediate for Abrocitinib

Abrocitinib is a Janus kinase 1 (JAK1) inhibitor used in the treatment of atopic dermatitis. A key chiral intermediate, isopropyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate, can be synthesized with high stereoselectivity using an engineered reductive aminase (RedAm). This biocatalytic reductive amination offers a significant improvement over chemical methods that often result in mixtures of isomers and require harsh reaction conditions. The enzymatic process demonstrates high conversion, excellent diastereoselectivity, and operates under mild, aqueous conditions.

Experimental Protocol: Biocatalytic Reductive Amination for Abrocitinib Intermediate

Materials:

  • Isopropyl 3-oxocyclobutane-1-carboxylate

  • Methylamine (B109427) (as a solution, e.g., 40% in water)

  • Engineered Reductive Aminase (e.g., SpRedAm-R3-V6)

  • NADP⁺ (or NADPH, depending on the enzyme's cofactor preference)

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Potassium phosphate (B84403) buffer (pH 8.0)

  • Toluene (for extraction)

  • Sodium sulfate (B86663) (for drying)

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, prepare a solution of potassium phosphate buffer (100 mM, pH 8.0).

  • Add D-glucose (1.1 equivalents relative to the ketone substrate).

  • Add NADP⁺ (e.g., 1 g/L).

  • Add the engineered RedAm enzyme preparation and glucose dehydrogenase.

  • Stir the mixture until all components are dissolved.

  • Substrate Addition: Add isopropyl 3-oxocyclobutane-1-carboxylate to the reaction mixture.

  • Add methylamine solution (e.g., 3 equivalents).

  • Reaction Conditions: Maintain the reaction temperature at a predetermined optimum (e.g., 45 °C) and stir for a specified time (e.g., 24 hours), monitoring the conversion by HPLC or GC.

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature.

  • Extract the product with toluene.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or chromatography to yield the desired chiral amine intermediate.

Application Note: Directed Evolution of an Imine Reductase for the Synthesis of a GSK2879552 Intermediate

GSK2879552 is a lysine-specific demethylase-1 (LSD1) inhibitor investigated for cancer treatment. A key intermediate, (1R,2S)-N-(2,5-difluorobenzyl)-2-phenylcyclopropan-1-amine, is synthesized via a reductive amination that also resolves a racemic amine substrate. Through directed evolution, a wild-type imine reductase (IRED) was engineered to catalyze this transformation with exceptional efficiency and stereoselectivity, leading to a more sustainable and cost-effective manufacturing process.[1][2][3][4]

Experimental Protocol: Enzymatic Reductive Amination for GSK2879552 Intermediate

Materials:

Procedure:

  • Reaction Setup: In a suitable reactor, dissolve D-glucose (1.1 eq.) and NADP⁺ in potassium phosphate buffer.

  • Add the evolved IRED and GDH.

  • In a separate vessel, dissolve rac-trans-2-phenylcyclopropan-1-amine sulfate and 2,5-difluorobenzaldehyde in DMSO.

  • Reaction Execution: Add the substrate solution to the enzyme-containing buffer.

  • Maintain the reaction at a controlled temperature (e.g., 40 °C) with stirring for approximately 24 hours. Monitor the reaction progress by HPLC.

  • Workup and Isolation: Upon completion, add MTBE to the reaction mixture and stir.

  • Separate the organic phase. The product can be crystallized directly from the organic phase or after a solvent swap.

  • Filter the solid product, wash with cold MTBE, and dry under vacuum to obtain the highly pure chiral amine intermediate.

Quantitative Data for Biocatalytic Syntheses
IntermediateSubstrateEnzymeSubstrate LoadingYieldPurityEnantiomeric/Diastereomeric Ratio
Abrocitinib IntermediateIsopropyl 3-oxocyclobutane-1-carboxylateEngineered RedAm100 g/L73%>99.5%>99:1 (cis:trans)
GSK2879552 Intermediaterac-trans-2-phenylcyclopropan-1-amineEvolved IRED50 g/L84%99.9%>99.7% ee

Continuous Flow Chemistry in Pharmaceutical Intermediate Synthesis

Continuous flow chemistry offers numerous advantages for pharmaceutical synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability.

Application Note: Continuous Flow Synthesis of an Ibuprofen (B1674241) Precursor

Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID). A key step in a modern, streamlined synthesis of ibuprofen is the Friedel-Crafts acylation of isobutylbenzene (B155976) with propionyl chloride. Performing this reaction in a continuous flow reactor allows for safe handling of the corrosive Lewis acid catalyst (AlCl₃) and excellent temperature control of the exothermic reaction, leading to high yields and purity of the 4'-isobutylpropiophenone intermediate.[5][6][7][8]

Experimental Protocol: Continuous Flow Friedel-Crafts Acylation

Materials and Equipment:

  • Isobutylbenzene

  • Propionyl chloride

  • Aluminum chloride (AlCl₃)

  • Hydrochloric acid (1 M aq.)

  • Toluene

  • Syringe pumps or other suitable pumping systems

  • T-mixer

  • Tubular reactor (e.g., PFA tubing) of a defined length and diameter

  • Back pressure regulator

  • Temperature-controlled bath or heating block

Procedure:

  • Reagent Preparation: Prepare a solution of AlCl₃ in propionyl chloride. Prepare a separate feed of isobutylbenzene.

  • System Setup: Assemble the flow reactor system as depicted in the workflow diagram below. The reactor coil should be immersed in a temperature-controlled bath.

  • Reaction Initiation: Pump the isobutylbenzene and the AlCl₃/propionyl chloride solution at defined flow rates into a T-mixer to initiate the reaction.

  • Residence Time: The reaction mixture flows through the heated tubular reactor for a specific residence time (calculated from the reactor volume and total flow rate).

  • Quenching: The reaction stream is then mixed with a stream of 1 M HCl in another T-mixer to quench the reaction.

  • Workup: The quenched mixture can be collected for batch workup (extraction with toluene, washing, drying, and solvent evaporation) or directed to a continuous liquid-liquid extraction unit.

  • Analysis: The product, 4'-isobutylpropiophenone, is analyzed for purity and yield by GC or NMR.

Application Note: Continuous Flow Synthesis of Artemisinin (B1665778) from Dihydroartemisinic Acid

Artemisinin is a crucial antimalarial drug. A semi-synthesis from dihydroartemisinic acid (DHAA), a more abundant natural precursor, has been developed using a continuous flow photochemical process.[9][10][11][12] This method allows for the safe and efficient generation and reaction of singlet oxygen in a one-pot process, leading to artemisinin in good yield.[9][10][11][12] The small dimensions of the flow reactor ensure efficient light penetration and temperature control.

Experimental Protocol: Photochemical Synthesis of Artemisinin in Flow

Materials and Equipment:

  • Dihydroartemisinic acid (DHAA)

  • 9,10-Dicyanoanthracene (DCA) as a photosensitizer

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Oxygen gas

  • Syringe pumps

  • Gas-permeable tubing (e.g., Teflon AF-2400) for oxygenation

  • Photoreactor (e.g., FEP tubing wrapped around a light source)

  • LED light source (e.g., 420 nm)

  • Back pressure regulator

Procedure:

  • Reagent Solution: Prepare a solution of DHAA, DCA, and TFA in toluene.

  • Flow Setup: Set up the continuous flow system where the reagent solution is pumped through gas-permeable tubing to allow for oxygen saturation, and then through the photoreactor.

  • Photoreaction: Irradiate the reaction mixture in the photoreactor with the LED light source while maintaining a constant flow rate to achieve the desired residence time.

  • Collection: The product stream exiting the reactor is collected.

  • Purification: Artemisinin can be isolated and purified from the collected solution by crystallization or chromatography.

Quantitative Data for Continuous Flow Syntheses
Intermediate/ProductStarting Material(s)Key TechnologyResidence TimeYieldThroughput
4'-IsobutylpropiophenoneIsobutylbenzene, Propionyl chlorideFriedel-Crafts Acylation~3 minutes83% (overall for Ibuprofen)8.09 g/h (Ibuprofen)
ArtemisininDihydroartemisinic acidPhotochemical Oxidation< 12 minutes65-69%165 g/day (estimated)

C-H Activation in Pharmaceutical Intermediate Synthesis

Direct C-H bond activation is a powerful strategy that avoids the need for pre-functionalized starting materials, leading to more atom-economical and shorter synthetic routes.

Application Note: Ruthenium-Catalyzed C-H Arylation for the Synthesis of Valsartan

Valsartan is an angiotensin II receptor blocker used to treat high blood pressure. A key step in its synthesis is the formation of the biphenyl (B1667301) core. This can be achieved efficiently through a ruthenium-catalyzed C-H arylation of N-pentanoyl-L-valine methyl ester with a protected bromobenzonitrile derivative. This approach is more step-economical compared to traditional cross-coupling methods that require the synthesis of organometallic reagents.[13][14]

Experimental Protocol: Ruthenium-Catalyzed C-H Arylation for Valsartan Intermediate

Materials:

  • N-pentanoyl-L-valine methyl ester

  • 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (or a related aryl halide)

  • RuCl₃·xH₂O

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid

  • N,N-Dimethylacetamide (DMAc)

Procedure:

  • Catalyst Pre-formation (optional): In some protocols, the active ruthenium catalyst is formed in situ.

  • Reaction Setup: To a reaction vessel, add N-pentanoyl-L-valine methyl ester, the aryl bromide, RuCl₃·xH₂O, PPh₃, K₂CO₃, and pivalic acid.

  • Add DMAc as the solvent.

  • Reaction Conditions: Heat the mixture to a specified temperature (e.g., 120 °C) under an inert atmosphere (e.g., nitrogen or argon) for a set time (e.g., 12-24 hours), monitoring by HPLC.

  • Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the arylated product.

Quantitative Data for C-H Activation Synthesis
IntermediateStarting MaterialsCatalyst SystemYield
Valsartan Biphenyl IntermediateN-pentanoyl-L-valine methyl ester, Aryl bromideRuCl₃·xH₂O / PPh₃High yields reported in literature

Diagrams

Biocatalytic Reductive Amination Workflow

cluster_0 Reaction Preparation cluster_1 Reaction cluster_2 Workup & Purification Buffer Phosphate Buffer Reactor Stirred Tank Reactor (e.g., 45°C, 24h) Buffer->Reactor Cofactor NADP+ Cofactor->Reactor Regen Glucose/GDH Regen->Reactor Enzyme Engineered RedAm Enzyme->Reactor Extraction Solvent Extraction (Toluene) Reactor->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Evaporation Drying->Concentration Purification Distillation/ Chromatography Concentration->Purification Product Chiral Amine Intermediate Purification->Product Substrates Ketone & Amine Substrates->Reactor ReagentA Reagent A (e.g., Isobutylbenzene) PumpA Pump A ReagentA->PumpA ReagentB Reagent B (e.g., Propionyl Chloride/AlCl3) PumpB Pump B ReagentB->PumpB Mixer1 T-Mixer PumpA->Mixer1 PumpB->Mixer1 Reactor Tubular Reactor (Heated) Mixer1->Reactor Mixer2 T-Mixer Reactor->Mixer2 Quench Quench Solution (e.g., 1M HCl) PumpC Pump C Quench->PumpC PumpC->Mixer2 Collection Product Collection Mixer2->Collection Start Unfunctionalized Starting Material Process C-H Activation (e.g., Ru-catalyzed) Start->Process Reagent Coupling Partner (e.g., Aryl Halide) Reagent->Process Intermediate Functionalized Intermediate Process->Intermediate Benefit1 Atom Economy Process->Benefit1 Benefit2 Reduced Steps Process->Benefit2

References

Application Notes and Protocols: Synthesis of Aliphatic Linkers from Tert-butyl 7-hydroxyheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of versatile aliphatic linkers derived from tert-butyl 7-hydroxyheptanoate. This readily available starting material possesses a hydroxyl group amenable to various chemical transformations and a tert-butyl ester that serves as a convenient protecting group for the carboxylic acid functionality. The following protocols detail the preparation of key bifunctional linkers with terminal amine, carboxylic acid, azide (B81097), and alkyne groups, which are widely used in bioconjugation, drug delivery, and the development of targeted therapies such as Proteolysis Targeting Chimeras (PROTACs).

Introduction to Aliphatic Linkers in Drug Development

Aliphatic linkers are crucial components in the design of various therapeutic and research agents. They serve as flexible spacers to connect two or more molecular entities, such as a targeting ligand and a therapeutic payload in an antibody-drug conjugate (ADC), or a protein-of-interest (POI) ligand and an E3 ligase ligand in a PROTAC. The length and chemical nature of the linker can significantly influence the physicochemical properties, stability, and biological activity of the final conjugate. This compound is an excellent starting material for the synthesis of these linkers due to its bifunctional nature, allowing for sequential and controlled chemical modifications.

Synthesis of a Boc-Protected Amino-Terminated Aliphatic Linker

This protocol describes a two-step synthesis of tert-butyl 7-((tert-butoxycarbonyl)amino)heptanoate, an aliphatic linker with a terminal amine protected by a Boc group and a carboxylic acid protected as a tert-butyl ester. The synthesis involves the activation of the hydroxyl group via tosylation, followed by nucleophilic substitution with azide and subsequent reduction and protection.

Experimental Protocol:

Step 1: Synthesis of tert-butyl 7-((4-methylphenyl)sulfonyloxy)heptanoate

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.2 M), add triethylamine (B128534) (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate (B1210297) gradient) to yield the desired tosylate.

Step 2: Synthesis of tert-butyl 7-azidoheptanoate

  • Dissolve the tosylate from Step 1 (1.0 eq) in dimethylformamide (DMF, 0.5 M).

  • Add sodium azide (3.0 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the azide.

Step 3: Synthesis of tert-butyl 7-aminoheptanoate

  • Dissolve the azide from Step 2 (1.0 eq) in methanol (B129727) (0.2 M).

  • Add palladium on carbon (10% w/w, 0.1 eq) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the amine.

Step 4: Synthesis of tert-butyl 7-((tert-butoxycarbonyl)amino)heptanoate

  • Dissolve the amine from Step 3 (1.0 eq) in a 1:1 mixture of dioxane and water (0.2 M).

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Add di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.2 eq) and stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Remove the dioxane under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to afford the final Boc-protected amino linker.

Quantitative Data Summary:

StepProductReagentsSolventTime (h)Temp (°C)Yield (%)
1tert-butyl 7-((4-methylphenyl)sulfonyloxy)heptanoatep-TsCl, Et₃N, DMAPDCM12-160 to RT85-95
2tert-butyl 7-azidoheptanoateNaN₃DMF6-88090-98
3tert-butyl 7-aminoheptanoateH₂, Pd/CMethanol4-6RT95-99
4tert-butyl 7-((tert-butoxycarbonyl)amino)heptanoate(Boc)₂O, NaHCO₃Dioxane/H₂O12-16RT88-96

Reaction Workflow:

synthesis_amino_linker start Tert-butyl 7-hydroxyheptanoate step1 Tosylation start->step1  p-TsCl, Et3N, DMAP, DCM intermediate1 Tert-butyl 7-tosyloxyheptanoate step1->intermediate1 step2 Azide Substitution intermediate1->step2  NaN3, DMF intermediate2 Tert-butyl 7-azidoheptanoate step2->intermediate2 step3 Reduction intermediate2->step3  H2, Pd/C intermediate3 Tert-butyl 7-aminoheptanoate step3->intermediate3 step4 Boc Protection intermediate3->step4  (Boc)2O end Boc-Protected Amino Linker step4->end

Synthesis of a Boc-Protected Amino-Terminated Linker.

Synthesis of a Carboxylic Acid-Terminated Aliphatic Linker

This protocol describes the deprotection of the tert-butyl ester of this compound to yield 7-hydroxyheptanoic acid. This linker provides a free carboxylic acid for conjugation while retaining a hydroxyl group for further functionalization.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (0.1 M).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate the residue with toluene (B28343) (3x) to ensure complete removal of TFA.

  • The resulting crude 7-hydroxyheptanoic acid can be used in the next step without further purification or can be purified by crystallization or column chromatography if necessary.

Quantitative Data Summary:

StepProductReagentsSolventTime (h)Temp (°C)Yield (%)
17-hydroxyheptanoic acidTFADCM2-4RT>95

Reaction Workflow:

synthesis_acid_linker start Tert-butyl 7-hydroxyheptanoate step1 Deprotection start->step1  TFA, DCM end 7-Hydroxyheptanoic Acid step1->end

Synthesis of a Carboxylic Acid-Terminated Linker.

Synthesis of an Azide-Terminated Aliphatic Linker

This protocol outlines the conversion of this compound to tert-butyl 7-azidoheptanoate. The azide functionality is a versatile handle for "click chemistry" reactions, such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC).

Experimental Protocol:

Step 1: Synthesis of tert-butyl 7-((4-methylphenyl)sulfonyloxy)heptanoate

  • Follow the protocol described in Step 1 of the "Synthesis of a Boc-Protected Amino-Terminated Aliphatic Linker".

Step 2: Synthesis of tert-butyl 7-azidoheptanoate

  • Dissolve the tosylate from Step 1 (1.0 eq) in dimethylformamide (DMF, 0.5 M).

  • Add sodium azide (3.0 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired azide linker.

Quantitative Data Summary:

StepProductReagentsSolventTime (h)Temp (°C)Yield (%)
1tert-butyl 7-((4-methylphenyl)sulfonyloxy)heptanoatep-TsCl, Et₃N, DMAPDCM12-160 to RT85-95
2tert-butyl 7-azidoheptanoateNaN₃DMF6-88090-98

Reaction Workflow:

synthesis_azide_linker start Tert-butyl 7-hydroxyheptanoate step1 Tosylation start->step1  p-TsCl, Et3N, DMAP, DCM intermediate1 Tert-butyl 7-tosyloxyheptanoate step1->intermediate1 step2 Azide Substitution intermediate1->step2  NaN3, DMF end Azide-Terminated Linker step2->end

Synthesis of an Azide-Terminated Linker.

Synthesis of an Alkyne-Terminated Aliphatic Linker

This protocol details the synthesis of tert-butyl non-8-ynoate, an aliphatic linker featuring a terminal alkyne for use in click chemistry.

Experimental Protocol:

Step 1: Synthesis of tert-butyl 7-bromoheptanoate

  • To a solution of this compound (1.0 eq) and triphenylphosphine (B44618) (1.5 eq) in anhydrous DCM (0.2 M) at 0 °C, add N-bromosuccinimide (NBS, 1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify by flash column chromatography (hexanes/ethyl acetate gradient) to yield the bromide.

Step 2: Synthesis of tert-butyl non-8-ynoate

  • To a solution of lithium acetylide-ethylenediamine complex (2.0 eq) in anhydrous dimethyl sulfoxide (B87167) (DMSO, 0.5 M) at room temperature, add a solution of tert-butyl 7-bromoheptanoate (1.0 eq) in DMSO dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the mixture with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to obtain the terminal alkyne linker.

Quantitative Data Summary:

StepProductReagentsSolventTime (h)Temp (°C)Yield (%)
1tert-butyl 7-bromoheptanoatePPh₃, NBSDCM4-60 to RT80-90
2tert-butyl non-8-ynoateLithium acetylide-ethylenediamine complexDMSO12-16RT60-75

Reaction Workflow:

synthesis_alkyne_linker start Tert-butyl 7-hydroxyheptanoate step1 Bromination start->step1  PPh3, NBS, DCM intermediate1 Tert-butyl 7-bromoheptanoate step1->intermediate1 step2 Alkylation intermediate1->step2  Lithium Acetylide, DMSO end Alkyne-Terminated Linker step2->end

Synthesis of an Alkyne-Terminated Linker.

Application Notes and Protocols for Monitoring Tert-butyl 7-hydroxyheptanoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for monitoring the synthesis and subsequent reactions of tert-butyl 7-hydroxyheptanoate. This versatile linker is a critical component in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs), where precise control and monitoring of reaction progress are paramount. The following methods offer robust analytical strategies to ensure reaction efficiency, product purity, and process scalability.

Introduction

This compound is a bifunctional molecule featuring a hydroxyl group for further derivatization and a tert-butyl ester protecting group for the carboxylic acid.[1] The monitoring of its formation, typically through the esterification of 7-hydroxyheptanoic acid with a tert-butyl source, and its subsequent reactions (e.g., deprotection or further functionalization) is crucial for optimizing reaction conditions and ensuring the quality of the final product. This note details the application of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for real-time and offline reaction monitoring.

Analytical Methods Overview

A multi-pronged analytical approach is recommended for comprehensive monitoring of reactions involving this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the disappearance of volatile starting materials and the appearance of the product. Its high sensitivity and resolving power make it suitable for identifying byproducts.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying the concentration of reactants, products, and non-volatile impurities in the reaction mixture. It is particularly useful for purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and allows for quantitative analysis of the reaction mixture without the need for extensive sample preparation, making it suitable for kinetic studies.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for monitoring the conversion of starting materials to this compound, especially when the reactants are sufficiently volatile.

Experimental Protocol

a) Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals.

  • Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., 1 mL of ethyl acetate) to prevent further reaction.

  • If necessary, perform a liquid-liquid extraction to remove non-volatile components. For example, add 1 mL of water, vortex, and use the organic layer for analysis.[3]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Transfer the solution to a GC vial for analysis.

b) GC-MS Instrumentation and Conditions:

ParameterValue
Gas Chromatograph Agilent 8890 GC (or equivalent)
Mass Spectrometer Agilent 7000D GC/TQ (or equivalent)
Column Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

c) Data Presentation:

The progress of the reaction can be monitored by tracking the peak areas of the starting material (e.g., 7-hydroxyheptanoic acid derivative) and the product (this compound).

CompoundRetention Time (min)Key m/z fragments
7-hydroxyheptanoic acid (derivatized)Varies with derivatizationVaries
This compound ~10.5187, 129, 111, 57

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Aliquot Reaction Mixture B Quench Reaction A->B C Solvent Extraction (optional) B->C D Dry and Transfer to Vial C->D E Inject Sample D->E F Separation on GC Column E->F G Ionization and Mass Analysis F->G H Data Acquisition G->H I Peak Integration H->I J Quantification I->J

GC-MS analysis workflow.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is well-suited for monitoring the reaction progress and determining the purity of this compound, particularly in complex reaction mixtures.

Experimental Protocol

a) Sample Preparation:

  • Withdraw an aliquot (e.g., 20 µL) from the reaction mixture.

  • Dilute the aliquot with the mobile phase (e.g., to 1 mL) in an HPLC vial.

  • Filter the sample through a 0.45 µm syringe filter if particulates are present.

b) HPLC Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II (or equivalent) with UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm

c) Data Presentation:

Monitor the reaction by integrating the peak areas of the starting material and the product. A calibration curve can be used for accurate quantification.

CompoundRetention Time (min)
7-hydroxyheptanoic acid~3.2
This compound ~12.8

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Aliquot and Dilute B Filter Sample A->B C Inject into HPLC B->C D Chromatographic Separation C->D E UV Detection D->E F Data Acquisition E->F G Peak Integration F->G H Purity and Concentration Calculation G->H

HPLC analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Quantitative NMR (qNMR) is an excellent method for in-situ or at-line monitoring of reaction kinetics without the need for chromatographic separation.[4]

Experimental Protocol

a) Sample Preparation:

  • For at-line monitoring, withdraw an aliquot (e.g., 0.5 mL) from the reaction mixture.

  • Add a known amount of an internal standard (e.g., dimethyl sulfoxide (B87167) or 1,3,5-trimethoxybenzene) that does not react with the components of the reaction mixture and has a signal that does not overlap with the signals of interest.

  • Transfer the mixture to an NMR tube.

b) NMR Instrumentation and Conditions:

ParameterValue
Spectrometer Bruker 400 MHz (or equivalent)
Solvent Deuterated solvent compatible with the reaction (e.g., CDCl3, DMSO-d6)
Pulse Program Standard 1H pulse sequence (e.g., zg30)
Number of Scans 16 (adjust for desired signal-to-noise)
Relaxation Delay (d1) 5 x T1 of the slowest relaxing proton of interest (typically 10-30 s for accurate quantification)

c) Data Presentation:

The conversion can be calculated by comparing the integral of a characteristic proton signal of the product with that of a starting material or an internal standard.

Compound1H NMR Signal (CDCl3, ppm)Protons
7-hydroxyheptanoic acid~3.6 (t)-CH2OH
This compound ~1.45 (s)-C(CH3)3
This compound ~3.6 (t)-CH2OH

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis A Aliquot Reaction Mixture B Add Internal Standard A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Process Spectrum (FT, Phasing, Baseline Correction) D->E F Integrate Signals E->F G Calculate Molar Ratios and Conversion F->G

NMR analysis workflow.

Signaling Pathway and Logical Relationships

The synthesis of this compound is a key step in the construction of more complex molecules like PROTACs. The analytical methods described are crucial for ensuring the quality of this linker, which in turn affects the efficacy of the final PROTAC.

Reaction_Monitoring_Logic cluster_synthesis Synthesis cluster_monitoring Analytical Monitoring cluster_data Data Output Start 7-Hydroxyheptanoic Acid + tert-Butanol Source Reaction Esterification Reaction Start->Reaction Product This compound Reaction->Product GCMS GC-MS Reaction->GCMS HPLC HPLC Reaction->HPLC NMR NMR Reaction->NMR Application Application Product->Application Further Synthesis (e.g., PROTACs) Kinetics Reaction Kinetics GCMS->Kinetics Yield Reaction Yield GCMS->Yield Purity Product Purity HPLC->Purity HPLC->Yield NMR->Kinetics NMR->Purity

Logical flow of synthesis and analysis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Tert-butyl 7-hydroxyheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tert-butyl 7-hydroxyheptanoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Purity After Column Chromatography 1. Inappropriate solvent system (eluent). 2. Co-elution of impurities with similar polarity. 3. Column overloading. 4. Cracking or channeling of the stationary phase.1. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane (B92381)/ethyl acetate (B1210297), dichloromethane (B109758)/methanol) to determine the optimal eluent for separation. 2. Use a shallower solvent gradient or isocratic elution to improve resolution. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). 3. Reduce the amount of crude product loaded onto the column. A general rule is 1-10% of the stationary phase weight. 4. Ensure proper column packing technique to create a uniform stationary phase bed.
Product Degradation During Purification 1. Presence of acidic or basic impurities. 2. High temperatures during solvent evaporation. 3. Prolonged exposure to silica gel.1. Neutralize the crude product with a mild wash (e.g., saturated sodium bicarbonate solution) before purification. 2. Use a rotary evaporator at a low temperature (e.g., <40°C) to remove solvents. 3. Minimize the time the product is on the silica gel column. Consider using a faster purification technique like flash chromatography.
Water Contamination in Final Product 1. Incomplete drying of organic extracts. 2. Use of wet solvents. 3. Hygroscopic nature of the product or solvents.1. Dry organic layers thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) before solvent evaporation. 2. Use anhydrous solvents for chromatography and work-up procedures. 3. Store the purified product under an inert atmosphere (e.g., argon or nitrogen) and use molecular sieves to keep solvents dry.
Incomplete Removal of Starting Materials 1. Insufficient reaction time or incomplete conversion. 2. Starting material and product have very similar polarities.1. Monitor the reaction progress by TLC or GC-MS to ensure complete consumption of starting materials. 2. If polarity is similar, multiple chromatographic purifications may be necessary. Alternatively, consider derivatizing the product or starting material to alter its polarity before purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials such as 7-hydroxyheptanoic acid or isobutylene, byproducts from side reactions, and residual solvents from the synthesis. The specific impurities will depend on the synthetic route employed.

Q2: What is the recommended method for purifying this compound?

A2: Flash column chromatography on silica gel is a widely applicable and effective method for purifying this compound. A solvent system of hexane and ethyl acetate is a good starting point for elution.

Q3: How can I remove residual water from my purified product?

A3: To remove trace amounts of water, you can dissolve the product in an anhydrous solvent and add a drying agent like anhydrous magnesium sulfate, then filter and carefully evaporate the solvent. For larger scales, azeotropic distillation with a solvent that forms an azeotrope with water (e.g., toluene) can be effective.

Q4: What is the stability and recommended storage condition for this compound?

A4: this compound is a linker with a hydroxyl group and a t-butyl ester. The t-butyl protected carboxyl group can be deprotected under acidic conditions.[1][2] It is recommended to store the compound at -20°C for long-term stability.[1] For short-term storage, refrigeration at 4°C is also an option.[3] The compound is typically shipped at ambient temperature.[1]

Q5: Can I purify this compound by distillation?

A5: While distillation is a possible purification method for liquids, it may not be ideal for this compound due to its relatively high boiling point and potential for thermal degradation. Vacuum distillation would be necessary to lower the boiling point. Column chromatography is generally a more suitable and milder purification technique.

Experimental Protocols

Flash Column Chromatography of this compound

Objective: To purify crude this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (anhydrous)

  • Ethyl acetate (anhydrous)

  • Compressed air or nitrogen

  • Glass column with stopcock

  • Collection tubes

  • Thin-layer chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the glass column and allow the silica gel to settle, ensuring a flat, even bed. Drain the excess hexane until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial elution solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to facilitate the elution of the product.

  • Fraction Collection: Collect fractions in test tubes.

  • Purity Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure and at a low temperature (<40°C).

  • Final Product: The resulting oil or solid is the purified this compound. Dry further under high vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude Product dissolve Dissolve in Minimal Solvent crude_product->dissolve load_column Load onto Silica Gel Column dissolve->load_column elute Elute with Solvent Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc TLC Analysis of Fractions collect_fractions->tlc combine Combine Pure Fractions tlc->combine evaporate Solvent Evaporation combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Low Purity Post-Chromatography check_tlc Review TLC Data start->check_tlc cause1 Poor Separation check_tlc->cause1 cause2 Streaking or Tailing check_tlc->cause2 solution1a Optimize Solvent System cause1->solution1a Yes solution1b Change Stationary Phase cause1->solution1b If optimization fails solution2a Sample Overload cause2->solution2a Yes solution2b Acidic/Basic Compound cause2->solution2b Possible action2a Reduce Sample Load solution2a->action2a action2b Add Modifier to Eluent (e.g., TEA, AcOH) solution2b->action2b

Caption: Troubleshooting logic for low purity after column chromatography.

References

Technical Support Center: Optimizing Reaction Yield for Tert-butyl 7-hydroxyheptanoate Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions with tert-butyl 7-hydroxyheptanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance reaction yields and purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during coupling reactions involving the hydroxyl group of this compound.

Low or No Product Yield

Q1: I am observing a low yield in my Steglich esterification when coupling this compound with a carboxylic acid. What are the potential causes and solutions?

A1: Low yields in Steglich esterification can arise from several factors, particularly when dealing with substrates containing a tert-butyl ester.

  • Problem: Decomposition of the tert-butyl ester. The tert-butyl ester is sensitive to acidic conditions. During the aqueous workup, washing with strong acids like HCl, even if dilute, can cleave the ester.[1]

    • Solution: Use a milder acid for the workup, such as ice-cold 1M citric acid or dilute sodium bisulfate, to neutralize any remaining base without significantly affecting the tert-butyl group.[1]

  • Problem: Formation of N-acylurea byproduct. The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, which reduces the amount of acylating agent available for the desired reaction.[2]

    • Solution: The addition of 5-20 mol% of 4-dimethylaminopyridine (B28879) (DMAP) is crucial. DMAP acts as a nucleophilic catalyst, intercepting the O-acylisourea to form a more reactive intermediate that readily reacts with the alcohol, outcompeting the rearrangement to N-acylurea.[2][3]

  • Problem: Steric Hindrance. While this compound itself is a primary alcohol and not exceptionally hindered, the carboxylic acid coupling partner might be sterically bulky, slowing down the reaction.

    • Solution: Increase the reaction time and ensure the reaction is run at an appropriate temperature (typically starting at 0°C and slowly warming to room temperature). For very hindered substrates, increasing the equivalents of the carboxylic acid and coupling agents might be necessary.[3]

Q2: My Mitsunobu reaction with this compound is not proceeding to completion. What should I check?

A2: The Mitsunobu reaction is a powerful tool for converting alcohols, but it has specific requirements for success.

  • Problem: Acidity of the nucleophile. The Mitsunobu reaction generally requires the nucleophile (the acidic component you are coupling) to have a pKa of less than 15.[4] If your nucleophile is not sufficiently acidic, the reaction will be slow or may not proceed at all.

    • Solution: Verify the pKa of your nucleophile. If it is too high, you may need to choose an alternative coupling strategy. Some newer protocols have been developed to accommodate less acidic nucleophiles.[4][5]

  • Problem: Reagent Quality. The reagents used in the Mitsunobu reaction, particularly diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), can degrade over time. Triphenylphosphine (B44618) can also oxidize.

    • Solution: Use freshly opened or purified reagents. DEAD and DIAD should be stored properly according to the manufacturer's instructions.

  • Problem: Incomplete activation of the alcohol. The formation of the betaine (B1666868) intermediate from triphenylphosphine and DEAD/DIAD is a critical first step to activate the alcohol.[4][5]

    • Solution: Ensure the reaction is carried out under anhydrous conditions, as water can interfere with the reaction. The order of addition of reagents can also be important; typically, the alcohol, carboxylic acid, and triphenylphosphine are mixed before the slow addition of DEAD/DIAD at a low temperature (e.g., 0°C).

Side Product Formation and Purification Challenges

Q3: I am having difficulty purifying my product after a Steglich esterification. What are the likely impurities?

A3: The primary byproduct of a Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) is dicyclohexylurea (DCU).[3]

  • Problem: Dicyclohexylurea (DCU) removal. DCU is often insoluble in common organic solvents like dichloromethane (B109758) or ethyl acetate, but some may remain in solution, complicating purification.[3]

    • Solution: Most of the DCU can be removed by filtration of the reaction mixture. To remove residual DCU, you can concentrate the filtrate and redissolve it in a solvent in which the product is soluble but DCU is not (e.g., diethyl ether or pentane), followed by another filtration. Column chromatography can also be effective.

Q4: After performing a Mitsunobu reaction, my final product is contaminated with byproducts that are difficult to remove. What are they and how can I improve the purification?

A4: The main byproducts of the Mitsunobu reaction are triphenylphosphine oxide and the reduced form of the azodicarboxylate (e.g., diethyl hydrazinedicarboxylate).[4][6]

  • Problem: Removal of triphenylphosphine oxide and hydrazinedicarboxylate. These byproducts can co-elute with the desired product during column chromatography, depending on the polarity of the product.

    • Solution: Several strategies can be employed:

      • Crystallization: If your product is a solid, crystallization may effectively remove the byproducts.

      • Modified Reagents: Use polymer-bound triphenylphosphine or modified azodicarboxylates that allow for easier separation of the byproducts.[4]

      • Chromatography Optimization: Carefully select your solvent system for column chromatography to maximize the separation between your product and the byproducts.

Frequently Asked Questions (FAQs)

Q5: What are the recommended general conditions for a Steglich esterification with this compound?

A5: For a typical Steglich esterification, you would use the carboxylic acid (1.0-1.5 equivalents), DCC (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF). The reaction is usually started at 0°C and allowed to warm to room temperature over several hours.[2][7]

Q6: Can I use this compound in a Williamson ether synthesis?

A6: Yes, the Williamson ether synthesis is a suitable method for preparing ethers from this compound. The alcohol is first deprotonated with a strong base like sodium hydride (NaH) to form the alkoxide, which then undergoes an SN2 reaction with a primary alkyl halide or tosylate.[8] It is important to use a primary electrophile to avoid E2 elimination, especially with the somewhat sterically accessible alkoxide.[8]

Q7: Is it necessary to protect the tert-butyl ester group during these coupling reactions?

A7: For the Steglich esterification and Mitsunobu reaction, which are generally performed under neutral or mildly basic conditions, protection of the tert-butyl ester is typically not required. However, you must be cautious during the workup of the Steglich reaction to avoid acidic conditions that could cleave the ester.[1] For reactions that require strongly acidic or basic conditions, protection of the tert-butyl ester may be necessary.

Data Presentation

Table 1: Typical Reaction Conditions for Coupling this compound

Reaction TypeReagents & Typical EquivalentsSolventTemperatureTypical Reaction TimeExpected Yield
Steglich Esterification Carboxylic Acid (1.0-1.5), DCC (1.1), DMAP (0.1)DCM or THF0°C to RT2-12 hours75-90%[3]
Mitsunobu Reaction Carboxylic Acid (1.1), PPh₃ (1.2), DEAD/DIAD (1.2)THF or Toluene0°C to RT1-6 hours80-95%[6]
Williamson Ether Synthesis NaH (1.1), Alkyl Halide (1.2)THF or DMF0°C to RT2-24 hours70-85%

Experimental Protocols

Protocol 1: Steglich Esterification of this compound
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.2 equivalents) and this compound (1.0 equivalent).

  • Dissolve the starting materials in anhydrous dichloromethane (DCM).

  • Add 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in a small amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0°C.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU), washing the solid with a small amount of DCM.

  • Combine the filtrates and wash with ice-cold 1M citric acid, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Mitsunobu Reaction with this compound
  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent), the acidic coupling partner (e.g., a carboxylic acid, 1.1 equivalents), and triphenylphosphine (PPh₃, 1.2 equivalents).

  • Dissolve the components in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) dropwise to the solution. A color change is typically observed.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to separate the product from triphenylphosphine oxide and the hydrazinedicarboxylate byproduct.

Visualizations

Steglich_Esterification cluster_reagents RCOOH Carboxylic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC DCC->O_acylisourea N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement (slow) Active_Ester Reactive Acylpyridinium Intermediate O_acylisourea->Active_Ester + DMAP (fast) Ester Desired Ester Product O_acylisourea->Ester + Alcohol (slow, without DMAP) DMAP DMAP DMAP->Active_Ester Active_Ester->Ester + Alcohol DMAPH DMAP-H+ Active_Ester->DMAPH Alcohol Tert-butyl 7-hydroxyheptanoate Alcohol->Ester DCU DCU

Caption: Steglich esterification pathway, highlighting the role of DMAP.

Mitsunobu_Reaction cluster_reagents PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine Phosphonium Alkoxyphosphonium Salt Betaine->Phosphonium + Alcohol Alcohol Tert-butyl 7-hydroxyheptanoate Alcohol->Phosphonium Product Desired Ester (Inverted Stereochemistry) Phosphonium->Product Nucleophile Carboxylate (from Acid) Nucleophile->Product SN2 Attack PPh3O PPh₃O (Byproduct) Reduced_DEAD Reduced DEAD (Byproduct)

Caption: Key intermediates and byproducts in the Mitsunobu reaction.

Troubleshooting_Workflow Start Low Reaction Yield Check_Reaction Which coupling reaction? Start->Check_Reaction Steglich Steglich Esterification Check_Reaction->Steglich Steglich Mitsunobu Mitsunobu Reaction Check_Reaction->Mitsunobu Mitsunobu Steglich_Q1 Used acidic workup? Steglich->Steglich_Q1 Mitsunobu_Q1 Nucleophile pKa < 15? Mitsunobu->Mitsunobu_Q1 Steglich_A1 Use mild acid (e.g., citric acid) Steglich_Q1->Steglich_A1 Yes Steglich_Q2 DMAP used? Steglich_Q1->Steglich_Q2 No Steglich_Q2->Start Yes, issue persists Steglich_A2 Add 5-20 mol% DMAP Steglich_Q2->Steglich_A2 No Mitsunobu_A1 Consider alternative coupling method Mitsunobu_Q1->Mitsunobu_A1 No Mitsunobu_Q2 Reagents fresh? Mitsunobu_Q1->Mitsunobu_Q2 Yes Mitsunobu_Q2->Start Yes, issue persists Mitsunobu_A2 Use fresh/purified reagents Mitsunobu_Q2->Mitsunobu_A2 No

Caption: Troubleshooting workflow for low yield in coupling reactions.

References

Technical Support Center: Synthesis of Tert-butyl 7-hydroxyheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-butyl 7-hydroxyheptanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this valuable linker molecule. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound, focusing on two primary synthetic routes:

  • Direct Esterification of 7-Hydroxyheptanoic Acid: This involves the reaction of 7-hydroxyheptanoic acid with a tert-butyl source, such as tert-butanol (B103910) or isobutylene (B52900).

  • Two-Step Synthesis via Baeyer-Villiger Oxidation: This route begins with the Baeyer-Villiger oxidation of cyclohexanone (B45756) to produce ε-caprolactone, which is then ring-opened and esterified to yield the final product.

Issue 1: Low Yield of this compound in Direct Esterification

Question: We are attempting the direct esterification of 7-hydroxyheptanoic acid with tert-butanol using an acid catalyst, but the yield of the desired product is consistently low. What are the potential causes and solutions?

Answer:

Low yields in the direct esterification of 7-hydroxyheptanoic acid with tert-butanol can be attributed to several factors. A primary side reaction is the acid-catalyzed dehydration of tert-butanol to isobutylene, which is volatile and can escape the reaction mixture, thus reducing the availability of the tert-butylating agent.

Troubleshooting Steps:

  • Choice of Catalyst: While strong mineral acids can be effective, they also aggressively promote the dehydration of tert-butanol. Consider using a milder acid catalyst or a heterogeneous catalyst to minimize this side reaction.

  • Reaction Temperature: High reaction temperatures accelerate the dehydration of tert-butanol. It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Use of a Dehydrating Agent: The esterification reaction produces water as a byproduct. The presence of water can shift the equilibrium back towards the reactants, lowering the yield. The use of a dehydrating agent or a setup that allows for the removal of water (e.g., a Dean-Stark apparatus) can drive the reaction to completion.

  • Alternative Tert-butylating Agent: Consider using isobutylene gas in the presence of an acid catalyst. This method can be highly efficient but requires a closed system to handle the gaseous reagent. Another alternative is the use of tert-butyl acetate (B1210297) with a strong acid catalyst, which can provide good yields.

Issue 2: Presence of Significant Impurities in the Baeyer-Villiger Oxidation Route

Question: After performing the Baeyer-Villiger oxidation of cyclohexanone and subsequent ring-opening/esterification to obtain this compound, our product is contaminated with several byproducts. How can we identify and minimize these impurities?

Answer:

The Baeyer-Villiger oxidation and subsequent steps can lead to various side products. The most common impurities include unreacted starting materials, oligomers of ε-caprolactone, 6-hydroxycaproic acid, and adipic acid.

Troubleshooting Steps:

  • Control of Baeyer-Villiger Oxidation: The formation of oligomers of ε-caprolactone can occur during the oxidation step, especially with certain peracids and reaction conditions. Careful control of temperature and reaction time is crucial. Using hydrogen peroxide as the oxidant may sometimes promote other side reactions, so the choice of peracid (e.g., m-CPBA) should be considered based on the specific protocol.

  • Complete Ring-Opening: Incomplete ring-opening of the intermediate ε-caprolactone will lead to its presence as an impurity in the final product. Ensure that the conditions for the ring-opening step (e.g., reaction with potassium tert-butoxide) are sufficient for the reaction to go to completion.

  • Purification Strategy: A robust purification strategy is essential. Column chromatography is often effective in separating the desired product from the various side products. Careful selection of the solvent system is key to achieving good separation.

  • Analytical Characterization: Utilize analytical techniques such as GC-MS and NMR to identify the specific impurities present in your product. This will provide valuable information to diagnose the source of the problem and refine the reaction and purification conditions accordingly.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the direct esterification of 7-hydroxyheptanoic acid with a tert-butyl source?

A1: The most prevalent side product is isobutylene, which arises from the acid-catalyzed dehydration of tert-butanol. Another potential side product is the dimer or oligomers of 7-hydroxyheptanoic acid, formed through intermolecular esterification, especially if the reaction conditions favor this pathway over the desired tert-butylation.

Q2: In the Baeyer-Villiger route, what is the structure of the oligomer side products?

A2: The oligomers are linear polyesters of ε-caprolactone. They are formed by the ring-opening polymerization of the ε-caprolactone intermediate. The general structure is a chain of repeating -(O-(CH₂)₅-C(O))- units.

Q3: Can the hydroxyl group of 7-hydroxyheptanoic acid interfere with the esterification of the carboxylic acid group?

A3: Yes, intermolecular esterification between the hydroxyl group of one molecule and the carboxylic acid group of another can occur, leading to the formation of dimers and oligomers. This is a competing reaction to the desired tert-butylation. To favor the formation of the tert-butyl ester, it is important to use an excess of the tert-butylating agent and optimize the reaction conditions to promote the reaction at the carboxylic acid.

Q4: What purification methods are most effective for obtaining high-purity this compound?

A4: Column chromatography on silica (B1680970) gel is a widely used and effective method for purifying this compound from common side products. The choice of eluent is critical for good separation. A gradient of ethyl acetate in hexanes is often a good starting point. Distillation under reduced pressure can also be used for purification, provided the product and impurities have sufficiently different boiling points.

Experimental Protocols

General Protocol for Direct Esterification
  • Reaction Setup: To a solution of 7-hydroxyheptanoic acid in a suitable solvent (e.g., dichloromethane (B109758) or tert-butanol itself), add a catalytic amount of an acid catalyst (e.g., sulfuric acid or a solid acid catalyst).

  • Addition of Tert-butylating Agent: Add an excess of the tert-butylating agent (e.g., tert-butanol or introduce a stream of isobutylene gas).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature to a gentle reflux) and monitor the progress of the reaction by a suitable technique (e.g., TLC or GC).

  • Workup: Once the reaction is complete, neutralize the acid catalyst, wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

General Protocol for Two-Step Synthesis via Baeyer-Villiger Oxidation
  • Baeyer-Villiger Oxidation: Dissolve cyclohexanone in a suitable solvent (e.g., dichloromethane) and cool the solution in an ice bath. Add a peracid (e.g., m-CPBA) portion-wise, maintaining the temperature. Stir the reaction until completion (monitored by TLC or GC).

  • Workup of Lactone: Quench the reaction, wash the organic layer to remove the carboxylic acid byproduct, dry, and concentrate to obtain crude ε-caprolactone.

  • Ring-Opening and Esterification: In a separate flask, prepare a solution of potassium tert-butoxide in tert-butanol. Add the crude ε-caprolactone to this solution and stir at room temperature.

  • Final Workup and Purification: After the reaction is complete, quench the reaction, extract the product into an organic solvent, wash, dry, and concentrate. Purify the resulting this compound using column chromatography or distillation.

Data Presentation

The following table summarizes potential side products and their likely origin in the synthesis of this compound.

Synthetic RoutePotential Side ProductChemical StructureOrigin
Direct EsterificationIsobutyleneC₄H₈Acid-catalyzed dehydration of tert-butanol.
Dimer of 7-hydroxyheptanoic acidC₁₄H₂₆O₅Intermolecular esterification of the starting material.
Baeyer-Villiger Oxidationε-CaprolactoneC₆H₁₀O₂Incomplete ring-opening of the intermediate lactone.
Oligomers of ε-caprolactone-(O-(CH₂)₅-C(O))n-Polymerization of the ε-caprolactone intermediate.
6-Hydroxycaproic acidC₆H₁₂O₃Hydrolysis of ε-caprolactone.
Adipic acidC₆H₁₀O₄Over-oxidation or side reaction during the Baeyer-Villiger step.

Visualization

The following diagram illustrates a general troubleshooting workflow for addressing low yields in the synthesis of this compound.

TroubleshootingWorkflow start Low Yield of This compound check_route Identify Synthetic Route start->check_route direct_esterification Direct Esterification check_route->direct_esterification Direct Esterification bv_oxidation Baeyer-Villiger Oxidation check_route->bv_oxidation B-V Oxidation analyze_impurities Analyze Crude Product (GC-MS, NMR) direct_esterification->analyze_impurities bv_oxidation->analyze_impurities dehydration_issue Isobutylene Formation? analyze_impurities->dehydration_issue oligomer_issue Oligomer Formation? analyze_impurities->oligomer_issue incomplete_reaction Incomplete Reaction? analyze_impurities->incomplete_reaction dehydration_issue->incomplete_reaction No optimize_catalyst Optimize Catalyst: - Milder Acid - Heterogeneous Catalyst dehydration_issue->optimize_catalyst Yes optimize_temp Lower Reaction Temperature dehydration_issue->optimize_temp Yes oligomer_issue->incomplete_reaction No optimize_bv Optimize B-V Reaction: - Temperature Control - Reaction Time oligomer_issue->optimize_bv Yes optimize_ring_opening Ensure Complete Ring-Opening oligomer_issue->optimize_ring_opening Yes optimize_reaction_time Increase Reaction Time or Temperature incomplete_reaction->optimize_reaction_time Yes purification Optimize Purification (Column Chromatography, Distillation) incomplete_reaction->purification No optimize_catalyst->purification optimize_temp->purification use_dehydrating_agent Use Dehydrating Agent or Water Removal use_dehydrating_agent->purification optimize_bv->purification optimize_ring_opening->purification optimize_reaction_time->purification end Improved Yield purification->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Technical Support Center: Troubleshooting Incomplete Deprotection of the Tert-Butyl Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-butyl (t-Bu) group deprotection. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the removal of this widely used protecting group.

Frequently Asked Questions (FAQs)

Q1: My tert-butyl group deprotection is incomplete. What are the common causes?

Incomplete deprotection is a frequent issue and can often be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The tert-butyl group is cleaved via acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a common and strong reagent for this purpose.[1] For instance, conditions may need to be optimized from 20% TFA in dichloromethane (B109758) (DCM) to a higher concentration like 50% TFA.[2]

  • Inadequate Reaction Time: The time required for complete deprotection can vary significantly based on the substrate's steric hindrance and the specific reaction conditions. It is crucial to monitor the reaction's progress.

  • Low Reaction Temperature: Most deprotection reactions are run at room temperature. If the reaction is sluggish, a slight increase in temperature might be necessary, but this should be done cautiously to avoid potential degradation of sensitive functional groups.[2]

  • Steric Hindrance: Increased steric bulk around the tert-butyl protected group can hinder the approach of the acid catalyst, slowing down the cleavage rate and potentially leading to incomplete removal under standard conditions.[3]

  • Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), if the resin does not swell properly in the deprotection solvent, the acid cannot efficiently access all the peptide chains, leading to incomplete deprotection.[3]

Q2: I'm observing unexpected side products after the deprotection reaction. What could they be?

The most common side reaction is the alkylation of nucleophilic residues by the tert-butyl cation that is generated during cleavage.[1][4]

  • Formation of tert-butyl Cation: The cleavage mechanism generates a stable and reactive tert-butyl cation.[1][5]

  • Alkylation of Nucleophiles: This electrophilic cation can be "scavenged" by nucleophilic functional groups within your molecule, leading to unwanted byproducts.[1][4] Common sites for alkylation include the side chains of tryptophan, methionine, cysteine, and tyrosine.[1][6][7] The addition of a tert-butyl group results in a mass increase of +56 Da.[3]

Q3: How can I prevent or minimize these side reactions?

The most effective strategy to prevent unwanted alkylation is to use "scavengers" in the cleavage cocktail. Scavengers are nucleophilic compounds that are added to the reaction mixture to trap the reactive tert-butyl cation before it can react with your product.[2]

Q4: Which scavengers are recommended and in what concentrations?

The choice and concentration of scavenger depend on the specific amino acids present in the peptide or molecule. Common scavengers include:

  • Triisopropylsilane (TIS): A very effective scavenger that reduces the tert-butyl cation.[8]

  • Water: Can act as a scavenger by reacting with the cation to form tert-butanol.[2][8]

  • Thioanisole (B89551) or Anisole: Often used to protect tryptophan and cysteine residues.[2][9]

  • 1,2-Ethanedithiol (EDT): Has been shown to be a highly efficient scavenger.[10]

For a detailed list of common scavengers and their typical concentrations, please refer to Table 2.

Q5: How can I monitor the progress of the deprotection reaction effectively?

Monitoring the reaction is critical to ensure it goes to completion without allowing for excessive side product formation.[11] High-Performance Liquid Chromatography (HPLC) is the most effective method.[11] By taking small aliquots at different time points, quenching the acid, and analyzing the sample, you can observe the disappearance of the starting material and the appearance of the desired product.[11] Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also valuable monitoring techniques.[1][2]

Troubleshooting Guide

This section provides a systematic approach to resolving incomplete deprotection.

Problem: Incomplete Deprotection
  • Possible Cause 1: Insufficient Acid Strength/Concentration.

    • Solution: Increase the concentration of your acid. For example, if using 20% TFA in DCM, try increasing it to 50%.[2] In some cases, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) may be required.[1]

  • Possible Cause 2: Insufficient Reaction Time.

    • Solution: Extend the reaction time and continue to monitor progress by HPLC or LC-MS every 30-60 minutes until no further change is observed.

  • Possible Cause 3: Steric Hindrance.

    • Solution: For sterically hindered substrates, more forcing conditions may be needed, such as longer reaction times or a modest increase in temperature.[3]

Problem: Formation of Side Products (e.g., +56 Da mass addition)
  • Possible Cause: Alkylation by tert-butyl Cation.

    • Solution: Add or optimize the scavenger cocktail. Ensure you are using the correct scavengers for the specific nucleophilic groups present in your molecule. Increase the concentration of scavengers if side products persist.[2]

The following diagram illustrates a logical workflow for troubleshooting these issues.

G start Start: Incomplete Deprotection Observed check_conditions Review Reaction Conditions: - Acid Concentration? - Reaction Time? - Temperature? start->check_conditions incomplete Is Deprotection Still Incomplete? check_conditions->incomplete increase_time Extend Reaction Time (Monitor Progress) check_conditions->increase_time increase_acid Increase Acid Concentration or Switch to Stronger Acid incomplete->increase_acid Yes side_products Are Side Products Observed (+56 Da)? incomplete->side_products No failure Consider Alternative Deprotection Methods incomplete->failure Persistent Issues monitor Monitor Reaction by HPLC / LC-MS increase_acid->monitor increase_time->monitor add_scavengers Add/Optimize Scavengers (e.g., TIS, Thioanisole) side_products->add_scavengers Yes success Success: Complete Deprotection side_products->success No add_scavengers->monitor monitor->incomplete

Caption: A troubleshooting workflow for incomplete tert-butyl deprotection.

Data and Protocols

Quantitative Data Summary

Table 1: Common Acidic Reagents for Tert-Butyl Deprotection

ReagentTypical ConditionsNotes
Trifluoroacetic Acid (TFA)20-95% in DCMThe most common method; strength can be tuned.[1][2]
Hydrochloric Acid (HCl)4M in 1,4-dioxaneA strong alternative to TFA.[1]
Aqueous Phosphoric Acid85 wt%A milder, environmentally benign option.[12][13]
Zinc Bromide (ZnBr₂)In DCMA mild Lewis acid approach.[14]
p-Toluenesulfonic AcidMicrowave irradiationA rapid, solvent-free alternative.[15]

Table 2: Common Scavengers for Tert-Butyl Cation Trapping

ScavengerTypical Concentration (v/v)Primary Use / Target Residue
Triisopropylsilane (TIS)2.5 - 5%General purpose, highly effective.[1][8]
Water2.5 - 5%General purpose, forms t-butanol.[2][8]
Thioanisole5 - 10%Cysteine, Tryptophan.[2]
Anisole~8%Alternative to thioanisole for trapping cations.[9]
1,2-Ethanedithiol (EDT)2.5%Effective for preventing t-butylation.[8][10]
Experimental Protocols

Protocol 1: Standard Deprotection using TFA and Scavengers

This protocol is a general procedure for the cleavage of a peptide from a resin and simultaneous side-chain deprotection.

  • Preparation: Place the dried peptide-resin (e.g., 100 mg) into a suitable reaction vessel.[11]

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard mixture is 95% TFA, 2.5% water, and 2.5% TIS.[11] For 100 mg of resin, approximately 2 mL of the cocktail is sufficient.[11]

  • Reaction: Add the cleavage cocktail to the resin. Agitate the mixture at room temperature for 2-4 hours.[11]

  • Monitoring: Periodically, take a small aliquot, precipitate the peptide with cold diethyl ether, and analyze by HPLC to check the reaction progress.[11]

  • Work-up: Once complete, filter to separate the resin and collect the filtrate.[11]

  • Precipitation: Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[11]

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether twice more.[11]

  • Drying: Dry the peptide pellet under vacuum. The crude peptide can then be purified.[11]

G start Start: Dry Peptide-Resin prepare_cocktail Prepare Cleavage Cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) start->prepare_cocktail add_cocktail Add Cocktail to Resin Agitate at RT (2-4h) prepare_cocktail->add_cocktail monitor Monitor by HPLC add_cocktail->monitor monitor->add_cocktail Incomplete filter Filter to Remove Resin Collect Filtrate monitor->filter Complete precipitate Precipitate Peptide in Cold Diethyl Ether filter->precipitate isolate Centrifuge and Wash Peptide Pellet precipitate->isolate dry Dry Crude Peptide Under Vacuum isolate->dry end End: Purify Crude Peptide dry->end

Caption: A standard experimental workflow for TFA-mediated deprotection.

Protocol 2: Mild Deprotection using Aqueous Phosphoric Acid

This method is an alternative for substrates sensitive to harsh TFA conditions.[12]

  • Reaction Setup: Dissolve the tert-butyl protected compound in 85 wt% aqueous phosphoric acid. Typically, 5 equivalents of H₃PO₄ are used.[12]

  • Reaction: Stir the mixture at room temperature. The reaction time for tert-butyl ethers is generally longer than for tert-butyl esters or Boc groups.[12] Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, carefully neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product with an appropriate organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the product as necessary.

Mechanism and Role of Scavengers

The deprotection of a tert-butyl group proceeds via an acid-catalyzed cleavage, which generates a carbamic acid (in the case of a Boc group) or a carboxylic acid (from a t-butyl ester) and a stable tert-butyl cation.[5] This cation is the source of unwanted side reactions.

G cluster_deprotection Deprotection Pathway cluster_side_reaction Side Reaction Pathway cluster_scavenging Scavenging Pathway Protected_Substrate R-O-tBu + H⁺ Protonated_Intermediate [R-O(H⁺)-tBu] Protected_Substrate->Protonated_Intermediate Cleavage Cleavage Protonated_Intermediate->Cleavage Deprotected_Product R-OH + tBu⁺ Cleavage->Deprotected_Product tBu_Cation tBu⁺ tBu_Cation_Scav tBu⁺ Alkylated_Product Alkylated Side Product (Nucleophile-tBu) tBu_Cation->Alkylated_Product Nucleophile Nucleophile (e.g., Trp, Cys) Nucleophile->Alkylated_Product Trapped_Product Trapped/Neutralized Product tBu_Cation_Scav->Trapped_Product Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Product

Caption: Deprotection mechanism and the competing pathways for the t-butyl cation.

References

Technical Support Center: Synthesis and Purification of Tert-butyl 7-hydroxyheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Tert-butyl 7-hydroxyheptanoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, particularly when synthesized via nucleophilic substitution of a halogenated precursor.

Problem 1: Low Yield of this compound

Possible CauseRecommended Solution
Incomplete Reaction - Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). - Increase the reaction time or temperature if starting material is still present. - Use a higher concentration of the hydroxide (B78521) source.
Side Reactions - The primary side reaction is elimination, forming Tert-butyl hept-6-enoate. To minimize this, use a milder base or lower the reaction temperature. - Hydrolysis of the tert-butyl ester can occur in the presence of strong acid or base at elevated temperatures. Maintain a moderate temperature and use a stoichiometric amount of base.
Product Loss During Workup - Ensure complete extraction of the product from the aqueous phase by using an appropriate organic solvent (e.g., ethyl acetate (B1210297), diethyl ether) and performing multiple extractions. - Avoid vigorous shaking during extraction with basic solutions to prevent emulsion formation.

Problem 2: Presence of Impurities in the Final Product

ImpurityIdentification (TLC)Removal Method
Unreacted Tert-butyl 7-bromoheptanoate Will have a higher Rf value (less polar) than the desired product.Purify by flash column chromatography on silica (B1680970) gel using a hexane (B92381)/ethyl acetate gradient.
Tert-butyl hept-6-enoate (Elimination byproduct) Will have a significantly higher Rf value (much less polar) than the product due to the absence of the hydroxyl group.Can be separated from the desired product by flash column chromatography.
7-Hydroxyheptanoic acid (Hydrolysis byproduct) Will have a very low Rf value and may streak on the TLC plate.Wash the organic layer with a saturated aqueous solution of sodium bicarbonate during the workup to remove the acidic impurity.
Starting Material (7-bromoheptanoic acid) Similar to the hydrolysis byproduct, it will have a very low Rf and can be removed by a base wash.Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and direct method is the nucleophilic substitution (SN2) reaction of a Tert-butyl 7-haloheptanoate (e.g., Tert-butyl 7-bromoheptanoate) with a hydroxide source, such as sodium hydroxide in an aqueous solvent system.

Q2: What are the most likely impurities I will encounter?

The most common impurities include:

  • Unreacted starting material: Tert-butyl 7-bromoheptanoate.

  • Elimination byproduct: Tert-butyl hept-6-enoate.

  • Hydrolysis byproduct: 7-Hydroxyheptanoic acid.

Q3: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective method. Use a solvent system such as 3:1 Hexane:Ethyl Acetate. The product, this compound, will have a lower Retention Factor (Rf) than the starting material (Tert-butyl 7-bromoheptanoate) and the elimination byproduct due to the polarity of the hydroxyl group.

Q4: What is the recommended method for purifying the crude product?

A combination of an aqueous workup and flash column chromatography is recommended.

  • Aqueous Workup: After the reaction, extract the product into an organic solvent like ethyl acetate. Wash the organic layer with a saturated solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine.

  • Flash Column Chromatography: After drying and concentrating the organic layer, purify the crude product using silica gel column chromatography. A gradient elution with a mixture of hexane and ethyl acetate is typically effective for separating the desired product from less polar impurities.

Q5: Are there any specific safety precautions I should take during the synthesis?

Yes, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Tert-butyl 7-bromoheptanoate is a halogenated organic compound and should be handled with care. Sodium hydroxide is corrosive.

Experimental Protocols

Synthesis of this compound via Nucleophilic Substitution

This protocol describes a representative procedure for the synthesis of this compound from Tert-butyl 7-bromoheptanoate.

  • Materials:

    • Tert-butyl 7-bromoheptanoate

    • Sodium hydroxide (NaOH)

    • Water (deionized)

    • Acetone (B3395972) (or other suitable co-solvent)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate for chromatography

  • Procedure:

    • Dissolve Tert-butyl 7-bromoheptanoate in a mixture of acetone and water.

    • Add a stoichiometric amount of sodium hydroxide.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Once the reaction is complete, remove the acetone under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start: Tert-butyl 7-bromoheptanoate + NaOH(aq) reaction SN2 Reaction (Acetone/Water, RT) start->reaction extraction Solvent Extraction (Ethyl Acetate) reaction->extraction wash Aqueous Wash (NaHCO3, Brine) extraction->wash dry Drying & Concentration wash->dry chromatography Flash Column Chromatography (Silica, Hexane/EtOAc) dry->chromatography product Pure Tert-butyl 7-hydroxyheptanoate chromatography->product

Caption: Experimental workflow for the synthesis and purification of this compound.

Impurity_Logic cluster_impurities Potential Impurities cluster_purification_steps Purification Steps Crude_Product Crude Product Mixture Starting_Material Unreacted Starting Material (Tert-butyl 7-bromoheptanoate) Crude_Product->Starting_Material Incomplete Reaction Elimination_Product Elimination Byproduct (Tert-butyl hept-6-enoate) Crude_Product->Elimination_Product Side Reaction (E2) Hydrolysis_Product Hydrolysis Byproduct (7-Hydroxyheptanoic acid) Crude_Product->Hydrolysis_Product Side Reaction (Ester Hydrolysis) Column_Chromatography Column Chromatography (separates by polarity) Starting_Material->Column_Chromatography Elimination_Product->Column_Chromatography Base_Wash Aqueous Base Wash (removes acidic impurities) Hydrolysis_Product->Base_Wash Desired_Product Pure Tert-butyl 7-hydroxyheptanoate Column_Chromatography->Desired_Product

Caption: Logical relationship between impurities and purification steps.

challenges in the scale-up synthesis of Tert-butyl 7-hydroxyheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of tert-butyl 7-hydroxyheptanoate. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the scale-up production of this compound?

A common and scalable approach involves a two-step process:

  • Ring-Opening of a Lactone Precursor: Synthesis of 7-hydroxyheptanoic acid via the hydrolysis of a suitable lactone, such as ζ-heptanolactone.

  • Tert-butylation: Esterification of 7-hydroxyheptanoic acid with a tert-butyl source, such as tert-butanol (B103910) or isobutylene (B52900), under acidic conditions.

Q2: What are the primary challenges in the ring-opening step at a larger scale?

During the scale-up of the lactone hydrolysis, common challenges include ensuring complete reaction, managing the exothermicity of the reaction, and preventing side reactions such as polymerization, especially if using catalytic amounts of acid or base.

Q3: What are the critical parameters to control during the tert-butylation step?

The tert-butylation of carboxylic acids can be challenging. Key parameters to control include:

  • Temperature: To prevent the dehydration of tert-butanol to isobutylene, which is a common side reaction catalyzed by strong acids.[1]

  • Catalyst Choice and Concentration: Strong acid catalysts like sulfuric acid are effective but can promote side reactions. Milder or solid-supported acid catalysts may offer better selectivity.

  • Water Removal: The Fischer esterification is an equilibrium reaction, and the removal of water is crucial to drive the reaction towards the product.[2]

Q4: I am observing a significant amount of isobutylene formation during my reaction. What is the cause and how can I prevent it?

The formation of isobutylene is a result of the acid-catalyzed dehydration of tert-butanol.[1] This is more pronounced at higher temperatures. To mitigate this, consider the following:

  • Lowering the reaction temperature.

  • Using a milder acid catalyst.

  • Employing a tert-butylating agent that does not require high temperatures, such as di-tert-butyl dicarbonate, although this may be less cost-effective at scale.[3][4]

Q5: How can I effectively purify this compound at a large scale?

Purification of hydroxy esters can be complex. A multi-step approach is often necessary:

  • Aqueous Workup: Washing the crude product with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted 7-hydroxyheptanoic acid and the acid catalyst.[5]

  • Distillation: Fractional distillation under reduced pressure is a viable method for separating the product from lower and higher boiling point impurities.[6] However, care must be taken to avoid high temperatures that could lead to the decomposition of the tert-butyl ester.

  • Chromatography: For very high purity requirements, column chromatography on silica (B1680970) gel may be employed, though this can be less practical for very large quantities.[5]

Troubleshooting Guides

Problem 1: Low Yield of 7-Hydroxyheptanoic Acid in the Ring-Opening Step
Symptom Possible Cause Suggested Solution
Incomplete reactionInsufficient reaction time or temperature.Monitor the reaction by TLC or GC until the starting material is consumed. Gradually increase the reaction temperature if the reaction is too slow.
Inefficient mixing on a larger scale.Ensure adequate agitation to maintain a homogeneous reaction mixture.
Polymerization of the lactoneUse of a strong acid or base catalyst at elevated temperatures.Opt for a milder catalyst or perform the hydrolysis under neutral conditions with water at an elevated temperature and pressure.
Equilibrium limitationThe ring-opening of some lactones can be reversible.Use a large excess of water to drive the equilibrium towards the ring-opened product.
Problem 2: Low Conversion in the Tert-butylation Step
Symptom Possible Cause Suggested Solution
Reaction stallsEquilibrium is not being driven to completion.Use a Dean-Stark apparatus or another method to remove water as it is formed.[2]
Insufficient catalyst activity.Ensure the acid catalyst is not poisoned and is used in a sufficient amount.
Low product formation despite starting material consumptionDe-tert-butylation of the product is occurring.This can happen at elevated temperatures in the presence of a strong acid.[7] Lower the reaction temperature and consider a milder catalyst. Monitor the reaction for the reappearance of the starting carboxylic acid.
Dehydration of tert-butanol.The formation of isobutylene consumes the tert-butyl source.[1] Maintain a moderate reaction temperature.
Problem 3: Purity Issues with the Final Product
Symptom Possible Cause Suggested Solution
Presence of acidic impuritiesIncomplete removal of 7-hydroxyheptanoic acid or the acid catalyst.Perform a thorough aqueous wash with a saturated sodium bicarbonate solution.[5]
Colored impuritiesThermal decomposition during distillation.Use a lower distillation pressure to reduce the boiling point. Perform a short-path distillation if the product is particularly heat-sensitive.
Presence of byproducts from tert-butanolDimerization or oligomerization of isobutylene.Ensure the reaction temperature is well-controlled to minimize isobutylene formation.

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxyheptanoic Acid via Hydrolysis of ζ-Heptanolactone
  • Setup: A 10 L jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser, and a temperature probe.

  • Reagents:

    • ζ-Heptanolactone: 1 kg (7.8 mol)

    • Deionized Water: 5 L

    • Sulfuric Acid (98%): 50 mL (0.92 mol)

  • Procedure:

    • Charge the reactor with ζ-heptanolactone and deionized water.

    • Begin stirring and slowly add the sulfuric acid.

    • Heat the mixture to reflux (approximately 100°C) and maintain for 12 hours.

    • Monitor the reaction progress by GC analysis of aliquots.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Extract the aqueous solution with dichloromethane (B109758) (3 x 2 L).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 7-hydroxyheptanoic acid.

Protocol 2: Tert-butylation of 7-Hydroxyheptanoic Acid
  • Setup: A 20 L glass-lined reactor with a mechanical stirrer, a temperature probe, a Dean-Stark trap, and a reflux condenser.

  • Reagents:

    • Crude 7-hydroxyheptanoic acid: 1 kg (6.84 mol)

    • Tert-butanol: 5 L (52.8 mol)

    • Toluene: 5 L

    • p-Toluenesulfonic acid monohydrate: 65 g (0.34 mol)

  • Procedure:

    • Charge the reactor with 7-hydroxyheptanoic acid, tert-butanol, and toluene.

    • Add the p-toluenesulfonic acid monohydrate.

    • Heat the mixture to reflux (approximately 85-90°C) and collect the water in the Dean-Stark trap.

    • Continue the reaction until no more water is collected (typically 18-24 hours).

    • Cool the reaction mixture to room temperature.

    • Wash the organic phase with saturated sodium bicarbonate solution (2 x 2 L) and then with brine (1 x 2 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

Quantitative Data Summary

Parameter Ring-Opening Step Tert-butylation Step Overall
Typical Yield 90-95%75-85%67-80%
Purity (after workup) ~90% (crude)~85% (crude)>98% (after purification)
Key Reaction Time 12-16 hours18-24 hours30-40 hours
Typical Scale 1-5 kg1-5 kg1-5 kg

Visualizations

experimental_workflow cluster_step1 Step 1: Ring-Opening cluster_step2 Step 2: Tert-butylation cluster_purification Purification A ζ-Heptanolactone B Hydrolysis (H₂O, H⁺) A->B C 7-Hydroxyheptanoic Acid B->C D 7-Hydroxyheptanoic Acid E Esterification (t-BuOH, H⁺) D->E F Crude Product E->F G Crude Product H Aqueous Wash G->H I Vacuum Distillation H->I J This compound I->J

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield A Low Yield in Tert-butylation B Check for Incomplete Reaction (TLC/GC Analysis) A->B C Check for Side Reactions A->C D Incomplete Conversion B->D G Isobutylene Formation Detected? C->G E Increase Reaction Time or Temperature D->E Yes F Check Water Removal Efficiency D->F No H Lower Reaction Temperature G->H Yes J Product Degradation? G->J No I Consider Milder Catalyst H->I K Lower Temperature / Shorter Time J->K Yes

Caption: Troubleshooting logic for low yield in the tert-butylation step.

References

Technical Support Center: Purification of Tert-butyl 7-hydroxyheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Tert-butyl 7-hydroxyheptanoate. Our aim is to address common challenges encountered during experimental procedures to ensure the attainment of high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route employed. However, typical impurities include:

  • 7-Hydroxyheptanoic acid: The corresponding carboxylic acid from which the ester is synthesized or due to hydrolysis of the tert-butyl ester.

  • Unreacted starting materials: Depending on the synthesis, this could include reagents like 2-heptylcyclopentanone (B94353) if a Baeyer-Villiger oxidation is performed.

  • Isomeric byproducts: In routes like the Baeyer-Villiger oxidation, migration of the incorrect alkyl group can lead to the formation of isomeric esters.

  • Solvent residues: Residual solvents used in the reaction or work-up.

  • Diol impurities: If the starting material for the synthesis of the heptanoic acid backbone is a diol, traces of it might remain.[1]

Q2: What is the recommended method for purifying this compound?

A2: The most effective and widely used method for purifying this compound is silica (B1680970) gel column chromatography . This technique separates the desired product from impurities based on their polarity. For volatile impurities or byproducts, fractional distillation under reduced pressure can also be a viable option.[2]

Q3: How can I remove the unreacted 7-hydroxyheptanoic acid from my product?

A3: Unreacted 7-hydroxyheptanoic acid can be removed by washing the crude product with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, during the work-up procedure. The acidic impurity will be deprotonated to form a water-soluble salt, which will partition into the aqueous layer, while the desired ester remains in the organic layer.

Q4: My purified this compound appears cloudy. What is the cause and how can I fix it?

A4: Cloudiness in the final product is often due to the presence of residual water or alcohol. To remove this, you can dry the organic solution containing the product with an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) before concentrating it. If the cloudiness persists after concentration, it may be due to dispersed alcohol which can be removed by treating the liquid ester with solid, water-soluble polysaccharide derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Column Chromatography 1. The product is too polar and is strongly adsorbed onto the silica gel. 2. The product is partially degrading on the silica gel. 3. The elution solvent is not polar enough to elute the product.1. Increase the polarity of the eluent gradually. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is recommended. 2. Deactivate the silica gel by adding a small percentage of a base like triethylamine (B128534) to the eluent. 3. Perform a small-scale trial with different solvent systems to find the optimal eluent polarity for your product.
Co-elution of Impurities with the Product 1. The polarity of the impurity is very similar to that of the product. 2. The column is overloaded with the crude product.1. Use a less polar solvent system to increase the separation (resolution) between the product and the impurity. A longer column may also improve separation. 2. Reduce the amount of crude product loaded onto the column. A general rule is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight.
Product is an Oil Instead of a Solid (if solid is expected) 1. The product contains impurities that are depressing its melting point. 2. The product is inherently an oil at room temperature.1. Re-purify the product using column chromatography with a shallower gradient to ensure better separation. 2. Verify the physical state of pure this compound from literature or supplier information. It is often a liquid at room temperature.
Presence of Phthalate Impurities in NMR Spectrum Plasticizers from plastic labware (e.g., tubing, containers) can leach into the product or solvents.Use glass labware and high-purity solvents whenever possible, especially during the final purification and storage steps.

Experimental Protocol: Purification by Column Chromatography

This protocol provides a general methodology for the purification of this compound using silica gel column chromatography.

1. Preparation of the Slurry:

  • In a beaker, add silica gel (230-400 mesh) to a non-polar solvent (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture with low polarity).

  • Stir the mixture gently to create a uniform slurry, ensuring no air bubbles are trapped.

2. Packing the Column:

  • Secure a glass chromatography column vertically.

  • Pour the silica gel slurry into the column.

  • Allow the solvent to drain slowly while gently tapping the column to ensure even packing of the silica gel.

  • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial elution solvent.

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

4. Elution:

  • Begin eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).

  • Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexane:ethyl acetate) to facilitate the elution of the product.

  • Collect fractions in separate test tubes.

5. Fraction Analysis:

  • Monitor the elution of the product by thin-layer chromatography (TLC) analysis of the collected fractions.

  • Combine the fractions containing the pure product.

6. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table presents representative data for the purification of this compound.

Purification Stage Method Purity (%) Yield (%) Appearance
Crude Product-~85-Yellowish Oil
After Work-upAqueous NaHCO₃ wash~9095Pale Yellow Oil
After Column ChromatographySilica Gel, Hexane/EtOAc gradient>9880Colorless Oil

Visualizations

Experimental Workflow for Purification

G Workflow for this compound Purification crude Crude Product workup Aqueous Work-up (e.g., NaHCO3 wash) crude->workup drying Drying (e.g., MgSO4) workup->drying concentration Concentration (Rotary Evaporation) drying->concentration chromatography Column Chromatography concentration->chromatography analysis Purity Analysis (e.g., NMR, GC-MS) chromatography->analysis pure_product Pure Product analysis->pure_product

Caption: A flowchart illustrating the key steps in the purification of this compound.

Troubleshooting Logic for Impure Product

G Troubleshooting Guide for Impure Product start Impure Product Detected (Post-Chromatography) check_nmr Analyze NMR/GC-MS Data start->check_nmr acid_impurity Acidic Impurity Present? check_nmr->acid_impurity base_wash Action: Perform Base Wash (e.g., NaHCO3) acid_impurity->base_wash Yes similar_polarity Impurity with Similar Polarity? acid_impurity->similar_polarity No pure Pure Product base_wash->pure optimize_chrom Action: Optimize Chromatography (e.g., change solvent, longer column) similar_polarity->optimize_chrom Yes starting_material Unreacted Starting Material? similar_polarity->starting_material No optimize_chrom->pure re_run_reaction Action: Re-evaluate Reaction Conditions (e.g., time, temperature) starting_material->re_run_reaction Yes starting_material->pure No re_run_reaction->start

Caption: A decision-making diagram for troubleshooting an impure product after initial purification.

References

Technical Support Center: Preventing Side Reactions of the Free Hydroxyl Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions involving free hydroxyl groups during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy to prevent unwanted reactions of a free hydroxyl group?

The most effective method is to temporarily "protect" the hydroxyl group by converting it into a less reactive functional group. This "protecting group" masks the hydroxyl's reactivity during a chemical transformation elsewhere in the molecule. After the desired reaction is complete, the protecting group is selectively removed to regenerate the original hydroxyl group. This process is known as "deprotection".

Q2: What are the characteristics of an ideal hydroxyl protecting group?

An ideal protecting group should be:

  • Easy to introduce: The protection reaction should be high-yielding and proceed under mild conditions.

  • Stable: It must be robust and not react under the conditions of subsequent synthetic steps.

  • Easy to remove: Deprotection should also be a high-yielding reaction that occurs under specific, mild conditions that do not affect other functional groups.

  • Orthogonal: In molecules with multiple hydroxyl groups, it is beneficial to use protecting groups that can be removed independently of one another.

Q3: What are the most common types of protecting groups for hydroxyls?

The most common protecting groups for alcohols are:

  • Silyl (B83357) Ethers: (e.g., TMS, TES, TBS, TIPS, TBDPS) Formed by reacting the alcohol with a silyl halide. Their stability can be tuned by changing the steric bulk of the silicon substituents.[1][2]

  • Alkyl Ethers: (e.g., MOM, THP, Benzyl) These offer varying degrees of stability to acidic and basic conditions.[3]

  • Esters: (e.g., Acetate, Benzoate) Formed by acylation of the alcohol.

Troubleshooting Guides

Silyl Ether Protection and Deprotection

Problem: Low yield of silyl ether during protection reaction.

Possible CauseRecommended Solution
Inadequate Anhydrous Conditions Silylating agents are moisture-sensitive. Ensure all glassware is oven or flame-dried and use anhydrous solvents.
Insufficient Base A base (e.g., imidazole (B134444), triethylamine) is needed to neutralize the HCl generated. Use a sufficient amount of base.[4]
Steric Hindrance For hindered alcohols, use a more reactive silylating agent like a silyl triflate (e.g., TBS-OTf) with a non-nucleophilic base (e.g., 2,6-lutidine).[1] Increasing reaction temperature or time may also help.[1]

Problem: Silyl ether is cleaved during aqueous workup or chromatography.

Possible CauseRecommended Solution
Acidic or Basic Workup Neutralize the reaction mixture to pH ~7 before extraction. Use buffered solutions like saturated sodium bicarbonate or ammonium (B1175870) chloride for washing.[5]
Instability on Silica (B1680970) Gel Residual acid on silica gel can cleave silyl ethers. Neutralize the silica gel with a base (e.g., triethylamine (B128534) in the eluent) or use pre-treated neutral silica gel.[5]
Inherent Instability TMS ethers are very labile.[5] For greater stability, consider using bulkier silyl groups like TBS or TIPS.[5]

Experimental Protocol: Protection of a Primary Alcohol with TBSCl [5]

Materials:

  • Primary alcohol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the primary alcohol and imidazole in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add TBSCl portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Protocol: Deprotection of a TBS Ether with TBAF

Materials:

Procedure:

  • Dissolve the TBS-protected alcohol in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the TBAF solution dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane and quench with water.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography.

Silyl Ether Stability Comparison

Silyl EtherRelative Stability to Acid HydrolysisRelative Stability to BaseCommon Deprotection Conditions
TMS 11Very mild acid (e.g., wet silica), K₂CO₃/MeOH
TES 64100Mild acid (e.g., AcOH), TBAF
TBS (TBDMS) 20,00020,000Stronger acid (e.g., TFA), TBAF, HF
TIPS 700,000100,000Strong acid, TBAF, HF
TBDPS 5,000,00020,000Very strong acid, TBAF, HF

Relative stability values are approximate and can vary with substrate.

Workflow for Silyl Ether Protection and Deprotection

G cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol Silyl_Ether Silyl Ether Alcohol->Silyl_Ether Protection Silyl_Halide Silyl Halide (e.g., TBSCl) Silyl_Halide->Silyl_Ether Base_P Base (e.g., Imidazole) Base_P->Silyl_Ether Deprotecting_Agent Deprotecting Agent (e.g., TBAF) Final_Alcohol Alcohol Deprotecting_Agent->Final_Alcohol Protected_Alcohol Silyl Ether Protected_Alcohol->Final_Alcohol Deprotection

Caption: General workflow for hydroxyl protection as a silyl ether and subsequent deprotection.

Williamson Ether Synthesis

Problem: Elimination side-product is observed instead of the desired ether.

This is a common issue when using secondary or tertiary alkyl halides. The alkoxide is a strong base and can promote E2 elimination.[6][7]

Solution:

  • Choose the right disconnection: When planning the synthesis of an unsymmetrical ether, there are two possible combinations of alkoxide and alkyl halide. Always choose the pathway that utilizes the less sterically hindered (preferably primary) alkyl halide.[8]

  • Use a milder base: If the alcohol is sufficiently acidic, a milder base like potassium carbonate might be used to form the alkoxide, reducing the rate of elimination.

  • Control the temperature: Lowering the reaction temperature can favor the Sₙ2 substitution reaction over the E2 elimination.

Logical Relationship for Williamson Ether Synthesis Reactant Choice

G cluster_pathway1 Pathway 1 cluster_pathway2 Pathway 2 Target_Ether Target Ether (R-O-R') Alkoxide1 R-O⁻ Target_Ether->Alkoxide1 Disconnect 1 Alkyl_Halide1 R'-X (Primary) Target_Ether->Alkyl_Halide1 Disconnect 1 Alkoxide2 R'-O⁻ Target_Ether->Alkoxide2 Disconnect 2 Alkyl_Halide2 R-X (Secondary/Tertiary) Target_Ether->Alkyl_Halide2 Disconnect 2 Product1 Desired Ether Alkoxide1->Product1 Alkyl_Halide1->Product1 Favorable Favorable Product1->Favorable Product2 Elimination Product Alkoxide2->Product2 Alkyl_Halide2->Product2 Unfavorable Unfavorable Product2->Unfavorable

Caption: Decision-making process for reactant selection in Williamson ether synthesis to minimize elimination.

Acylation of Alcohols

Problem: During acylation with an acyl halide in the absence of a base, side products such as alkyl halides or ethers are formed.

The reaction of an acyl halide with an alcohol generates HCl as a byproduct. In the absence of a base to neutralize it, the acidic conditions can lead to unwanted side reactions with the starting alcohol, especially if it is prone to forming carbocations (secondary or tertiary alcohols).[9]

Solution:

  • Add a weak, non-nucleophilic base: Use a base like pyridine (B92270) or triethylamine to scavenge the HCl as it is formed.[9] This prevents the reaction mixture from becoming acidic.

  • Use an acid anhydride (B1165640) with a catalyst: Instead of an acyl halide, an acid anhydride can be used with a catalytic amount of acid or base. This method avoids the generation of HCl.

Experimental Protocol: Acetylation of a Secondary Alcohol using Acetic Anhydride and Pyridine

Materials:

  • Secondary alcohol (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the secondary alcohol in anhydrous DCM in a round-bottom flask.

  • Add pyridine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Acetal (B89532) Protecting Groups (MOM and THP)

Problem: The MOM or THP ether is unintentionally cleaved during a subsequent reaction or workup.

MOM and THP ethers are acetals and are sensitive to acidic conditions.[3][10][11]

Solution:

  • Avoid acidic conditions: If possible, perform subsequent reactions under neutral or basic conditions.

  • Use buffered workups: During aqueous workups, use a buffered solution (e.g., saturated sodium bicarbonate) to prevent the aqueous layer from becoming acidic.

  • Choose a more robust protecting group: If acidic conditions are unavoidable, consider a more stable protecting group, such as a benzyl (B1604629) ether.

Problem: Difficulty in deprotecting a THP ether.

While sensitive to acid, sometimes deprotection can be sluggish.

Solution:

  • Use a stronger acid: If mild acidic conditions (e.g., acetic acid) are ineffective, a stronger acid like HCl or p-toluenesulfonic acid (TsOH) can be used.[12]

  • Increase the temperature: Gently heating the reaction mixture can facilitate deprotection.

  • Alternative reagents: Lewis acids can also be used for THP deprotection.[13]

Workflow for Acetal Protection and Deprotection

G cluster_protection Protection (Acid-catalyzed) cluster_deprotection Deprotection (Acid-catalyzed) Alcohol_A Alcohol Protected_Ether_A THP or MOM Ether Alcohol_A->Protected_Ether_A Reagent_A DHP (for THP) or MOMCl/Base Reagent_A->Protected_Ether_A Protected_Ether_D THP or MOM Ether Final_Alcohol_D Alcohol Protected_Ether_D->Final_Alcohol_D Acid_Catalyst_D Acid (e.g., HCl, TsOH) Acid_Catalyst_D->Final_Alcohol_D

Caption: General workflow for the acid-catalyzed protection and deprotection of alcohols using acetal protecting groups like THP and MOM.

References

Technical Support Center: Optimizing Catalyst Selection for Tert-butyl 7-hydroxyheptanoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst selection in reactions involving Tert-butyl 7-hydroxyheptanoate. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with this versatile molecule.

This compound is a bifunctional molecule with a hydroxyl group and a tert-butyl ester, making it a valuable linker in chemical synthesis.[1][2] The hydroxyl group can be derivatized, while the tert-butyl ester can be deprotected under acidic conditions.[1][2] This guide focuses on reactions at the hydroxyl moiety, including esterification, etherification, and oxidation.

Troubleshooting Guides

This section addresses common issues encountered during the catalytic modification of this compound.

Issue 1: Low Yield in Esterification Reactions

Potential Cause Troubleshooting Step Rationale
Inefficient Catalyst Screen alternative acid catalysts such as phosphoric acid, methanesulfonic acid, or solid acid catalysts.[3] For enzymatic catalysis, ensure the chosen lipase (B570770) is active in the reaction medium.[4]Catalyst activity is crucial for driving the equilibrium towards the ester product. Different catalysts have varying efficiencies depending on the specific substrates and reaction conditions.
Water Inhibition Use a Dean-Stark apparatus or add molecular sieves to remove water from the reaction mixture.Esterification is a reversible reaction, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants, lowering the yield.[4]
Steric Hindrance If reacting the hydroxyl group with a bulky carboxylic acid, consider using a catalyst that is less sensitive to steric hindrance. For enzymatic reactions, some lipases have larger active sites that can accommodate bulky substrates.The long chain of this compound and the nature of the coupling partner can create steric challenges for the catalyst.[3]
Sub-optimal Temperature Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to side reactions.For many esterification reactions, temperatures around 120°C are effective, but this should be optimized for each specific system.[3]

Issue 2: Formation of Byproducts in Etherification Reactions

Potential Cause Troubleshooting Step Rationale
Dehydration of Alcohol If using a tert-butyl alcohol for etherification, lower the reaction temperature.At higher temperatures (e.g., 90°C), tert-butyl alcohol can dehydrate to form isobutylene (B52900), which can lead to unwanted side reactions.[5]
Catalyst Deactivation If using a solid acid catalyst like a zeolite, monitor for deactivation and consider regeneration or using fresh catalyst.Polymerization of byproducts like isobutylene can foul the catalyst surface, reducing its activity over time.[5]
Over-alkylation Control the stoichiometry of the alkylating agent.In some cases, di-ether formation or other multiple alkylations can occur if an excess of the alkylating agent is used.
Hydrolysis of Ester Ensure anhydrous reaction conditions.The presence of water can lead to the hydrolysis of the tert-butyl ester, especially under acidic catalytic conditions.

Issue 3: Incomplete Oxidation of the Hydroxyl Group

Potential Cause Troubleshooting Step Rationale
Insufficient Oxidant Ensure the correct stoichiometry of the oxidant (e.g., tert-butyl hydroperoxide - TBHP).The amount of oxidant is critical for achieving full conversion of the alcohol to the desired ketone or aldehyde.
Catalyst Inactivity Screen different transition metal catalysts (e.g., Rh, Co, Cu, Mn based catalysts).[6]The choice of metal catalyst can significantly impact the efficiency and selectivity of the oxidation reaction.[6]
Side Reactions of Oxidant Control the reaction temperature and consider using a more selective catalyst system.TBHP can undergo side reactions, such as dimerization, which can reduce its effectiveness as an oxidant.[6]
Solvent Effects Investigate the use of different solvents. For instance, nonafluoro-tert-butyl alcohol has been shown to be effective in certain manganese-catalyzed hydroxylations.[7][8]The solvent can play a critical role in stabilizing the catalyst and influencing the reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts for esterification of the hydroxyl group on this compound?

A1: For the esterification of long-chain alcohols, common catalysts include strong soluble acids like phosphoric acid, sulfuric acid, and methanesulfonic acid.[3] Solid acid catalysts are also an option, offering easier separation.[3] For a greener approach, immobilized lipases can be used as biocatalysts in organic media.[4]

Q2: How can I prevent the deprotection of the tert-butyl ester group during a reaction at the hydroxyl group?

A2: The tert-butyl ester is sensitive to acidic conditions.[1][2] To prevent its removal, you should:

  • Avoid strong acidic conditions where possible.

  • If an acid catalyst is necessary, use the mildest effective acid and the lowest possible concentration.

  • Consider using non-acidic catalysts, such as enzymatic catalysts (lipases) for esterification.

  • For etherification, some Lewis acids like Yb(OTf)3 have been used effectively.[9]

Q3: What are some common side reactions to be aware of?

A3: Common side reactions include:

  • Dehydration: Especially when using alcohols like tert-butyl alcohol as reagents at elevated temperatures, leading to alkene formation.[5]

  • Ether formation: In esterification reactions, dehydration between two alcohol molecules can lead to ether byproducts.[3]

  • Hydrolysis: The tert-butyl ester can be hydrolyzed back to the carboxylic acid in the presence of water and an acid catalyst.

  • Dimerization of the oxidant: For example, tert-butylperoxy radicals can dimerize, reducing the efficiency of oxidation reactions.[6]

Q4: Are there any recommended protecting groups for the hydroxyl group if I need to perform a reaction at the ester?

A4: Yes, protecting the hydroxyl group is a common strategy. Suitable protecting groups for primary alcohols include:

  • Silyl ethers: Such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), which are robust but can be removed with fluoride (B91410) ions or under acidic conditions.[10]

  • Benzyl (B1604629) (Bn) ether: Introduced using Williamson ether synthesis and typically removed by hydrogenolysis.[10]

  • p-Methoxybenzyl (PMB) ether: Similar to benzyl but can be removed oxidatively, allowing for selective deprotection in the presence of a benzyl group.[10]

Data Presentation

Table 1: Comparison of Catalysts for Etherification of Glycerol (B35011) with Tert-butyl Alcohol (Analogous System)

CatalystReaction Temperature (°C)Glycerol Conversion (%)Diether Selectivity (%)Reference
Beta Zeolite8081.3532.44[5]
Amberlyst-1590-100High-[5]
Y Zeolite---[5]
Tungstophosphoric acid---[5]

Table 2: Yb(OTf)3 Catalyzed Tert-butylation of Alcohols (Analogous System)

SubstrateSolventTemperature (°C)Yield (%)Reference
1-OctanolAcetonitrile8092[9]
1,4-ButanediolNitromethane6085 (mono-ether)[9]
Salicylic AcidAcetonitrile8090 (ester)[9]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Esterification

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (optionally with a Dean-Stark trap), add this compound (1 equivalent).

  • Add the desired carboxylic acid (1.1-1.5 equivalents) and a suitable solvent (e.g., toluene).

  • Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.05 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Yb(OTf)3-Catalyzed Etherification

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent) and a suitable anhydrous solvent (e.g., acetonitrile).

  • Add Ytterbium(III) triflate (Yb(OTf)3, 0.05 equivalents).

  • Add di-tert-butyl dicarbonate (B1257347) (Boc2O, 2.3 equivalents) to the mixture.

  • Heat the reaction mixture to 80°C and stir until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.[9]

Protocol 3: General Procedure for Oxidation using TBHP

  • To a round-bottom flask, add this compound (1 equivalent), the transition metal catalyst (e.g., Rh2(cap)4, 0.001-0.01 equivalents), and a suitable solvent (e.g., dichloromethane).

  • Add tert-butyl hydroperoxide (TBHP, 2-3 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC.

  • Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite (B76179) solution).

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Reactant1 Tert-butyl 7-hydroxyheptanoate ReactionVessel Reaction Vessel with Reflux & Dean-Stark Reactant1->ReactionVessel Reactant2 Carboxylic Acid Reactant2->ReactionVessel Catalyst Acid Catalyst Catalyst->ReactionVessel Solvent Solvent (e.g., Toluene) Solvent->ReactionVessel Quench Quench & Wash ReactionVessel->Quench Heat Dry Dry & Concentrate Quench->Dry Purify Column Chromatography Dry->Purify Product Final Ester Product Purify->Product

Caption: Experimental workflow for the acid-catalyzed esterification of this compound.

Troubleshooting_Low_Yield Start Low Reaction Yield CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckWater Is water being removed? CheckCatalyst->CheckWater Yes SolutionCatalyst Screen different catalysts CheckCatalyst->SolutionCatalyst No CheckTemp Is the temperature optimal? CheckWater->CheckTemp Yes SolutionWater Use Dean-Stark / molecular sieves CheckWater->SolutionWater No CheckSterics Is steric hindrance an issue? CheckTemp->CheckSterics Yes SolutionTemp Optimize reaction temperature CheckTemp->SolutionTemp No SolutionSterics Use less hindered reactants or a more suitable catalyst CheckSterics->SolutionSterics Yes

Caption: Decision tree for troubleshooting low yields in esterification reactions.

Caption: Possible reaction pathways for the hydroxyl group of this compound.

References

Validation & Comparative

A Comparative Analysis of Tert-butyl 7-hydroxyheptanoate and Other Alkyl 7-hydroxyheptanoates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis and drug development, the selection of appropriate chemical intermediates is paramount to ensuring reaction efficiency, stability, and desired biological activity. Among the versatile building blocks available, 7-hydroxyheptanoic acid esters, with their bifunctional nature, serve as critical linkers and synthons. This guide provides an objective comparison of tert-butyl 7-hydroxyheptanoate against other common alkyl esters, namely methyl 7-hydroxyheptanoate and ethyl 7-hydroxyheptanoate, supported by available experimental data and established chemical principles.

I. Physicochemical Properties

The choice of the alkyl group in 7-hydroxyheptanoate esters significantly influences their physical properties, which in turn dictates their handling, solubility, and reaction conditions. While comprehensive, directly comparative experimental data is sparse, a compilation of available data and predicted properties provides a useful overview.

PropertyThis compoundMethyl 7-hydroxyheptanoateEthyl 7-hydroxyheptanoate
Molecular Formula C₁₁H₂₂O₃[1]C₈H₁₆O₃[2]C₉H₁₈O₃[3]
Molecular Weight 202.29 g/mol [4]160.21 g/mol [2]174.24 g/mol [3]
Physical Form LiquidSolid or liquid[5]Liquid[6]
Boiling Point No data available145-152 °C @ 18 Torr112 °C @ 5 mmHg
Density No data availableNo data available1.217 g/mL at 25 °C (for 7-bromo derivative)
Solubility Soluble in DMSO[7]No specific data availableNo specific data available
Storage Temp. 2-8°C[4]2-8°C[5]2-8°C[6]

II. Chemical Reactivity and Stability: A Focus on Hydrolysis

A critical point of differentiation among these esters is their stability towards hydrolysis, which is a key consideration in their use as protecting groups or linkers in multi-step syntheses. The steric hindrance imparted by the bulky tert-butyl group renders this compound significantly more resistant to nucleophilic attack, particularly under basic or neutral conditions, compared to its methyl and ethyl counterparts.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the mechanism of hydrolysis for tert-butyl esters proceeds via a unimolecular pathway (AAL1) involving the formation of a stable tertiary carbocation. This contrasts with the bimolecular pathway (AAC2) typical for primary and secondary alkyl esters like methyl and ethyl heptanoate. While specific kinetic data for the 7-hydroxyheptanoate series is not available, studies on other esters demonstrate these distinct mechanisms. For instance, the acid-catalyzed hydrolysis of tert-butyl acetate (B1210297) has a volume of activation near zero, which is indicative of a unimolecular mechanism.[8]

Base-Catalyzed Hydrolysis:

In the presence of a base, the hydrolysis of esters typically occurs through a bimolecular nucleophilic acyl substitution. The steric bulk of the tert-butyl group significantly hinders the approach of the hydroxide (B78521) ion to the carbonyl carbon, making tert-butyl esters remarkably stable to basic hydrolysis. In contrast, methyl and ethyl esters are readily hydrolyzed under these conditions. Experimental studies on various aliphatic esters have shown that tert-butyl esters are significantly less reactive towards base-mediated hydrolysis than methyl, ethyl, and even isopropyl esters.

The following diagram illustrates the relative susceptibility to base-catalyzed hydrolysis.

G cluster_0 Relative Rate of Base-Catalyzed Hydrolysis Methyl Methyl Ethyl Ethyl Methyl->Ethyl Slightly Slower tert-Butyl tert-Butyl Ethyl->tert-Butyl Significantly Slower

Caption: Relative rates of base-catalyzed hydrolysis for alkyl esters.

III. Synthesis and Experimental Protocols

The synthesis of these esters can be achieved through various standard organic chemistry techniques.

General Esterification Workflow:

G 7-Hydroxyheptanoic_Acid 7-Hydroxyheptanoic Acid Esterification Esterification 7-Hydroxyheptanoic_Acid->Esterification Alcohol Alcohol (Methanol, Ethanol, or tert-Butanol) Alcohol->Esterification Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, TsOH) Acid_Catalyst->Esterification Alkyl_7_Hydroxyheptanoate Alkyl 7-Hydroxyheptanoate Esterification->Alkyl_7_Hydroxyheptanoate Water Water (byproduct) Esterification->Water

Caption: General workflow for the synthesis of alkyl 7-hydroxyheptanoates.

Experimental Protocol for the Synthesis of Methyl 7-hydroxyheptanoate (Illustrative):

This protocol is adapted from general Fischer esterification procedures.

  • Materials: 7-hydroxyheptanoic acid, anhydrous methanol (B129727), concentrated sulfuric acid (or thionyl chloride), anhydrous sodium bicarbonate solution, anhydrous sodium sulfate, and an appropriate organic solvent (e.g., diethyl ether).

  • Procedure:

    • In a round-bottom flask, dissolve 7-hydroxyheptanoic acid in an excess of anhydrous methanol.

    • Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

    • Allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After completion, remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 7-hydroxyheptanoate.

    • Purify the crude product by vacuum distillation or column chromatography.

Synthesis of this compound:

The direct Fischer esterification with tert-butanol (B103910) is often inefficient due to steric hindrance and the propensity for the alcohol to eliminate water to form isobutene. More common methods involve the reaction of 7-hydroxyheptanoic acid with isobutylene (B52900) in the presence of a strong acid catalyst or the use of dicyclohexylcarbodiimide (B1669883) (DCC) or other coupling agents with tert-butanol.

IV. Applications in Research and Drug Development

The unique properties of these esters lend them to different applications.

  • Methyl and Ethyl 7-hydroxyheptanoates: These are often used as straightforward intermediates in organic synthesis where the ester can be easily hydrolyzed under basic conditions when desired. They can also be utilized in the synthesis of polyesters, such as poly(7-hydroxyheptanoate), which is a biodegradable polymer.[4]

  • This compound: The stability of the tert-butyl ester to a wide range of reaction conditions, except for strong acids, makes it an excellent protecting group for the carboxylic acid functionality of 7-hydroxyheptanoic acid. This allows for selective reactions at the hydroxyl group without affecting the carboxyl end. It is frequently employed as a linker in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs).[1] The hydroxyl group can be further functionalized to attach to a ligand for a target protein, while the tert-butyl ester protects the other end of the linker, which can be deprotected at a later stage to be coupled with an E3 ligase ligand.

Logical Flow for Linker Synthesis using this compound:

G Start This compound Activate_OH Activate or Modify Hydroxyl Group Start->Activate_OH Couple_Ligand1 Couple to Target Protein Ligand Activate_OH->Couple_Ligand1 Intermediate Protected Linker-Ligand 1 Conjugate Couple_Ligand1->Intermediate Deprotect_tBu Acidic Deprotection of tert-Butyl Ester Intermediate->Deprotect_tBu Activate_COOH Activate Carboxylic Acid Deprotect_tBu->Activate_COOH Couple_Ligand2 Couple to E3 Ligase Ligand Activate_COOH->Couple_Ligand2 PROTAC Final PROTAC Molecule Couple_Ligand2->PROTAC

Caption: Synthetic strategy for PROTAC synthesis using this compound.

V. Conclusion

The choice between this compound and other alkyl 7-hydroxyheptanoates is dictated by the specific requirements of the synthetic route.

  • Methyl and Ethyl 7-hydroxyheptanoates are suitable for applications where the ester is intended as a readily cleavable group or as a monomer for polymerization under certain conditions.

  • This compound excels as a robust protecting group for the carboxyl functionality, offering stability to a wide range of reagents and allowing for selective manipulation of the hydroxyl group. Its application as a linker in the synthesis of complex molecules like PROTACs highlights its value in modern drug development.

Researchers and drug development professionals should consider the desired stability profile, the reaction conditions of subsequent synthetic steps, and the overall synthetic strategy when selecting the appropriate 7-hydroxyheptanoate ester for their work.

References

Validating the Structure of Tert-butyl 7-Hydroxyheptanoate Derivatives by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and verification of synthetic molecules. This guide provides a comparative analysis of NMR data for derivatives of tert-butyl 7-hydroxyheptanoate, a versatile linker molecule in chemical synthesis. We present detailed experimental protocols and quantitative NMR data to aid in the validation of these structures.

The tert-butyl ester moiety is a common protecting group in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under mild acidic conditions. The hydroxyl group on the other end of the heptanoate (B1214049) chain allows for further functionalization, making these derivatives valuable building blocks. Accurate structural confirmation by NMR is a critical step in any synthetic workflow involving these compounds.

Comparative NMR Data Analysis

Below is a summary of expected and reported ¹H and ¹³C NMR data for tert-butyl 7-substituted heptanoates. This data is compiled from typical chemical shift ranges and spectral data from similar aliphatic esters.

Table 1: ¹H NMR Data for Tert-butyl 7-substituted Heptanoate Derivatives (CDCl₃)

Assignment tert-Butyl 7-bromoheptanoate (Predicted) This compound (Predicted) Multiplicity Coupling Constant (J) (Hz)
C(CH₃)₃~1.44~1.44s-
H-2~2.20~2.20t~7.5
H-3~1.62~1.62p~7.5
H-4, H-5~1.30-1.40~1.30-1.40m-
H-6~1.85~1.57p~7.0
H-7~3.40~3.64t~6.8

Table 2: ¹³C NMR Data for Tert-butyl 7-substituted Heptanoate Derivatives (CDCl₃)

Assignment tert-Butyl 7-bromoheptanoate (Predicted) This compound (Predicted)
C =O~173.2~173.5
C (CH₃)₃~80.3~80.3
C(C H₃)₃~28.1~28.1
C-2~35.5~35.5
C-3~24.8~24.8
C-4~28.8~28.8
C-5~32.5~32.5
C-6~28.0~25.4
C-7~33.7~62.5

Experimental Protocols

A reliable synthetic protocol is crucial for obtaining the target compound for NMR analysis. The following is a detailed procedure for the synthesis of tert-butyl 7-bromoheptanoate, a representative derivative.

Synthesis of Tert-butyl 7-bromoheptanoate[1]

Materials:

Procedure:

  • To a solution of diisopropylamine (6.94 ml) in anhydrous THF (100 ml) at -70 °C, add n-butyl lithium in hexane (34 ml of a 1.45 M solution) dropwise. Stir the mixture for 15 minutes.

  • To this solution, add a solution of tert-butyl acetate (6.63 ml) in anhydrous THF (30 ml) dropwise and stir for 30 minutes.

  • Add 1,5-dibromopentane (8 ml) in anhydrous THF (10 ml) to the mixture and stir for 5 minutes.

  • Add HMPA (17 ml) and stir the mixture at -78 °C for 1 hour, followed by stirring at -40 °C to -30 °C for 30 minutes.

  • Quench the reaction with an aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and a saturated aqueous solution of ammonium chloride, then dry over magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a 1:1 mixture of methylene chloride and cyclohexane as the eluent to obtain tert-butyl 7-bromoheptanoate.[1]

NMR Sample Preparation and Analysis

Materials:

  • Synthesized tert-butyl heptanoate derivative

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Dissolve approximately 10-20 mg of the purified compound in about 0.6-0.7 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR).

  • Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts, multiplicities (singlet, triplet, pentet, multiplet), and coupling constants.

  • Determine the chemical shifts of the signals in the ¹³C NMR spectrum.

Structural Validation Workflow

The following diagram illustrates the logical workflow for the synthesis and structural validation of a this compound derivative.

G Workflow for Synthesis and NMR Validation A Synthesis of tert-butyl 7-bromoheptanoate B Purification by Column Chromatography A->B Crude Product C NMR Sample Preparation B->C Purified Product D 1H and 13C NMR Spectra Acquisition C->D Sample in NMR tube E Spectral Processing and Analysis D->E Raw FID Data F Structure Confirmation E->F Processed Spectra (Chemical Shifts, Multiplicities, Coupling Constants) G Key Structural Features for NMR Analysis cluster_tert_butyl tert-Butyl Group cluster_chain Heptanoate Chain cluster_functional_group Functional Group cluster_carbonyl Ester Carbonyl tert_butyl C(CH₃)₃ ¹H: s, ~1.44 ppm, 9H ¹³C: ~28.1 ppm (CH₃), ~80.3 ppm (quat. C) chain -(CH₂)₅- ¹H: m, ~1.3-1.9 ppm ¹³C: ~24-36 ppm functional_group CH₂-X X = OH: ¹H: t, ~3.64 ppm; ¹³C: ~62.5 ppm X = Br: ¹H: t, ~3.40 ppm; ¹³C: ~33.7 ppm carbonyl C=O ¹³C: ~173 ppm

References

Navigating the Analytical Maze: A Comparative Guide to LC-MS Methods for Purity Validation of Tert-butyl 7-hydroxyheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates and active ingredients is paramount. Tert-butyl 7-hydroxyheptanoate, a valuable aliphatic linker used in chemical synthesis, presents a unique analytical challenge due to its lack of a UV chromophore.[1][2][3] This guide provides a comprehensive comparison of suitable analytical methodologies, with a focus on Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure robust purity validation of this and similar non-chromophoric compounds.

The primary difficulty in analyzing compounds like this compound lies in their inability to absorb ultraviolet (UV) light, rendering standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) ineffective.[4] Consequently, alternative detection methods are necessary. This guide explores the principles and performance of universal detectors such as Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD), alongside the superior capabilities of Mass Spectrometry (MS) for this application.

Comparison of Analytical Techniques for Non-Chromophoric Compounds

When a compound does not have a chromophore, detectors that do not rely on light absorption are required.[5] ELSD, CAD, and MS are the most common choices, each with distinct advantages and disadvantages for purity analysis.

FeatureHPLC-ELSDHPLC-CADLC-MS
Principle Nebulization of eluent, evaporation of mobile phase, and detection of scattered light from analyte particles.[4]Nebulization, drying, charging of analyte particles with ionized gas, and measurement of charge by an electrometer.[6][7]Separation by LC followed by ionization of the analyte and detection based on its mass-to-charge ratio (m/z).[8]
Sensitivity Moderate.[7]High; generally more sensitive than ELSD.[7]Very High; capable of trace-level detection.[9][10]
Dynamic Range Limited (typically 2 orders of magnitude).[7]Wide (up to 4 orders of magnitude).[7]Wide; dependent on the mass analyzer.
Linearity Non-linear response.[6]Better linearity than ELSD over a wider range.[7]Generally good linearity.
Impurity Identification No structural information; identification relies on retention time and reference standards.No structural information; identification relies on retention time and reference standards.Provides molecular weight and fragmentation data, enabling structural elucidation and identification of unknown impurities.[11]
Gradient Compatibility Good, but baseline drift can be an issue.[4]Excellent.Excellent.
Mobile Phase Requires volatile mobile phases and additives.[7]Requires volatile mobile phases and additives.[7]Compatible with a wide range of volatile buffers and modifiers.[12]

Recommended Approach: LC-MS for Purity Validation

Given the need for both sensitive detection and confident identification of potential impurities, LC-MS stands out as the superior technique for the purity validation of this compound. Its ability to provide molecular weight information is critical for identifying process-related impurities and degradation products.

Below is a proposed LC-MS method and a representative experimental protocol tailored for this application.

Hypothetical LC-MS Method Performance

This table summarizes the expected performance characteristics of a validated LC-MS method for the purity analysis of this compound.

ParameterSpecification
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL
Linearity (R²) > 0.999
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Experimental Protocol: LC-MS Purity Validation

This section details a representative experimental protocol for the purity validation of this compound using LC-MS.

1. Materials and Reagents

  • This compound reference standard and test sample

  • LC-MS grade acetonitrile, methanol (B129727), and water

  • LC-MS grade formic acid

  • 0.22 µm syringe filters

2. Sample and Standard Preparation

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a 1.0 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of 10 µg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution to a final concentration of 10 µg/mL.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

3. LC-MS Instrumentation and Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 120 V

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

  • Nebulizer Pressure: 35 psig

  • Mass Range: m/z 50-500

4. Data Analysis

  • Integrate the peak for this compound and any detected impurities.

  • Calculate the purity of the sample using the area percent method.

  • For any impurities exceeding the reporting threshold (e.g., 0.05%), analyze the mass spectral data to determine their molecular weight and propose potential structures based on fragmentation patterns and knowledge of the synthetic process.

Workflow for Purity Validation

The following diagram illustrates the logical workflow for the purity validation of this compound using the described LC-MS method.

Purity_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Reporting prep_start Weigh Sample & Reference Standard dissolve Dissolve in Methanol prep_start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter through 0.22 µm Syringe Filter dilute->filter inject Inject into LC-MS System filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (ESI+) separate->detect integrate Peak Integration detect->integrate purity_calc Calculate Purity (Area %) integrate->purity_calc impurity_id Identify Impurities (m/z and Fragmentation) integrate->impurity_id report Generate Certificate of Analysis purity_calc->report impurity_id->report

LC-MS Purity Validation Workflow

Conclusion

While various methods can be employed for the analysis of non-chromophoric compounds, LC-MS offers a superior solution for the purity validation of this compound. Its high sensitivity, wide dynamic range, and unparalleled ability to provide structural information for impurity identification make it the most robust and reliable choice for ensuring product quality and supporting regulatory requirements in a drug development setting. The use of universal detectors like CAD and ELSD can be considered as orthogonal or screening techniques, but they lack the definitive identification capabilities of mass spectrometry.

References

The Statin Synthesis Saga: A Comparative Guide to Bioactive Compounds Derived from a 7-Hydroxyheptanoate Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Atorvastatin, Rosuvastatin, and Pitavastatin, prominent statin drugs synthesized from a common 7-hydroxyheptanoate structural motif, reveals significant differences in their biological efficacy and cellular toxicity. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, mechanism of action, and comparative performance based on experimental data.

Comparative Biological Activity: HMG-CoA Reductase Inhibition

Statins function by competitively inhibiting HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] The inhibitory potency of Atorvastatin, Rosuvastatin, and Pitavastatin against this enzyme varies, highlighting the impact of their distinct molecular structures.

CompoundTargetIC50 Value (nM)
Atorvastatin HMG-CoA Reductase8
Rosuvastatin HMG-CoA Reductase5
Pitavastatin HMG-CoA Reductase6.1

This table summarizes the half-maximal inhibitory concentration (IC50) values of the three statins against HMG-CoA reductase. Lower IC50 values indicate greater potency.

Comparative Cytotoxicity

The therapeutic window of a drug is critically defined by its safety profile. Cytotoxicity assays are employed to determine the concentration at which a compound becomes toxic to cells. The following table compares the cytotoxicity of the three statins in different cell lines.

CompoundCell LineCytotoxicity IC50 (µM)
Atorvastatin HepG2>100
HEK-OATP1B135.8
Rosuvastatin HepG2>100
HEK-OATP1B14.3
Pitavastatin HepG2>100
HEK-OATP1B10.4

This table presents the half-maximal inhibitory concentration (IC50) for cytotoxicity in human liver cancer cells (HepG2) and human embryonic kidney cells engineered to express the OATP1B1 transporter (HEK-OATP1B1), which is important for statin uptake into liver cells.[3][4] A lower IC50 value indicates higher cytotoxicity.

Synthetic Pathways and the Role of the 7-Hydroxyheptanoate Intermediate

The synthesis of these complex statin molecules is a multi-step process, often involving the use of a chiral dihydroxyheptanoate side chain, for which tert-butyl 7-hydroxyheptanoate is a key precursor. This side chain is crucial for the molecule's interaction with the HMG-CoA reductase enzyme.

G cluster_synthesis Generalized Statin Synthesis Workflow Start This compound or other C7 precursor Intermediate Chiral (3R,5S)-dihydroxyheptanoate side-chain intermediate Start->Intermediate Enzymatic reduction or asymmetric synthesis Coupling Coupling Reaction (e.g., Wittig, Knoevenagel) Intermediate->Coupling Core Heterocyclic Core Structure (e.g., Pyrrole, Pyrimidine, Quinoline) Core->Coupling Statin Final Statin Molecule (Atorvastatin, Rosuvastatin, or Pitavastatin) Coupling->Statin Deprotection and salt formation

Caption: Generalized workflow for the synthesis of statins, highlighting the key role of the 7-hydroxyheptanoate-derived side-chain intermediate.

Experimental Protocols

HMG-CoA Reductase Activity Assay (Colorimetric)

This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by the enzyme.[5][6]

  • Reagent Preparation: Prepare HMG-CoA Reductase Assay Buffer, reconstitute HMG-CoA Reductase enzyme, HMG-CoA substrate, and NADPH cofactor according to the kit manufacturer's instructions. Test inhibitors (statins) are dissolved in an appropriate solvent to a 100X stock concentration.

  • Assay Plate Setup:

    • Sample Wells: Add 0.5-15 mU of HMG-CoA reductase enzyme to wells in a 96-well plate.

    • Inhibitor Wells: Add 5 µl of HMG-CoA Reductase and 2 µl of the test inhibitor.

    • Enzyme Control Wells: Add 5 µl of HMG-CoA Reductase.

    • Reagent Background Control: Add HMG-CoA Reductase Assay Buffer.

    • Adjust the final volume in all wells to 10 µl with the assay buffer.

  • Reaction Initiation and Measurement: Add the required volumes of NADPH and HMG-CoA substrate solution to all wells to initiate the reaction. Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every 15-20 seconds) for 5-10 minutes using a multi-well spectrophotometer.

  • Data Analysis: Calculate the rate of NADPH consumption from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are then calculated from a dose-response curve.

Cytotoxicity Assay (WST-1 Cell Proliferation Assay)

This assay is used to assess cell viability by measuring the metabolic activity of cells.[3]

  • Cell Plating: Seed cells (e.g., HepG2, HEK-OATP1B1) in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (statins) in a suitable solvent (e.g., DMSO). Add the diluted compounds to the cells, ensuring the final solvent concentration is non-toxic (typically ≤1%). Include untreated and solvent-only controls. Incubate the cells with the compounds for a specified period (e.g., 48 hours).

  • WST-1 Reagent Addition: Add WST-1 reagent to each well according to the manufacturer's protocol and incubate for a further 1-4 hours.

  • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the solvent control. IC50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]

G cluster_workflow Cytotoxicity Assay Workflow Start Seed cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Add serial dilutions of statin compounds Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 WST1 Add WST-1 reagent Incubate2->WST1 Incubate3 Incubate for 1-4h WST1->Incubate3 Measure Measure absorbance Incubate3->Measure Analyze Calculate % viability and IC50 values Measure->Analyze

Caption: A typical workflow for determining the cytotoxicity of statin compounds using a WST-1 cell proliferation assay.

References

spectroscopic comparison of Tert-butyl 7-hydroxyheptanoate and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the versatile chemical intermediate, tert-butyl 7-hydroxyheptanoate, and its parent precursors, 7-hydroxyheptanoic acid and tert-butanol. Understanding the distinct spectral characteristics of these compounds is crucial for reaction monitoring, purity assessment, and structural elucidation in various research and development applications, including polymer chemistry and the synthesis of bioactive molecules.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound, 7-hydroxyheptanoic acid, and tert-butanol. This data facilitates the clear identification of each compound and the tracking of chemical transformations.

Table 1: ¹H NMR Spectroscopic Data

CompoundFunctional GroupChemical Shift (δ) ppmMultiplicity
This compound -C(CH₃)₃ (tert-butyl)~1.45Singlet
-CH₂-C=O (α to carbonyl)~2.20Triplet
-CH₂-OH (α to hydroxyl)~3.64Triplet
-CH₂- chain~1.2-1.7Multiplet
-OHVariableSinglet (broad)
7-Hydroxyheptanoic Acid -COOH>10Singlet (broad)
-CH₂-COOH (α to carboxyl)~2.35Triplet
-CH₂-OH (α to hydroxyl)~3.65Triplet
-CH₂- chain~1.3-1.7Multiplet
-OHVariableSinglet (broad)
Tert-butanol -C(CH₃)₃~1.28Singlet
-OHVariableSinglet (broad)

Table 2: ¹³C NMR Spectroscopic Data

CompoundCarbon AtomChemical Shift (δ) ppm
This compound -C (CH₃)₃~80.5
-C(C H₃)₃~28.2
C=O (ester)~173
-C H₂-OH~62.5
-C H₂-C=O~35.0
-CH₂- chain~25-33
7-Hydroxyheptanoic Acid C=O (acid)~179
-C H₂-OH~62.7
-C H₂-COOH~34.0
-CH₂- chain~24-32
Tert-butanol -C (CH₃)₃~69.0
-C H₃~31.0

Table 3: IR Spectroscopic Data

CompoundFunctional GroupAbsorption Range (cm⁻¹)Appearance
This compound O-H stretch (alcohol)3200-3600Broad
C-H stretch (alkane)2850-3000Sharp
C=O stretch (ester)~1735Strong, sharp
C-O stretch (ester)1150-1250Strong
7-Hydroxyheptanoic Acid O-H stretch (carboxylic acid)2500-3300Very broad
C-H stretch (alkane)2850-3000Sharp
C=O stretch (carboxylic acid)~1710Strong, sharp
C-O stretch1210-1320Strong
O-H bend920-960Broad
Tert-butanol O-H stretch (alcohol)3200-3600Broad
C-H stretch (alkane)2850-3000Sharp
C-O stretch (alcohol)1100-1210Strong

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z) and Interpretation
This compound 202.16 (not always observed)145 ([M - C₄H₉]⁺, loss of tert-butyl), 129, 101, 57 ([C₄H₉]⁺, tert-butyl cation)
7-Hydroxyheptanoic Acid 146.09 (often weak)129 ([M - OH]⁺), 115, 87, 69
Tert-butanol 74.07 (weak or absent)59 ([M - CH₃]⁺), 57, 43, 41

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For quantitative NMR (qNMR), an internal standard with a known concentration is added.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse sequence.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse sequence.

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation delay: 2 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquids (Tert-butanol, this compound): Place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

    • Solids (7-Hydroxyheptanoic Acid): Prepare a KBr pellet by grinding a small amount of the solid with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid or liquid.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Analyze the sample using a mass spectrometer, typically coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization:

    • Electron Ionization (EI) for GC-MS: Used for volatile compounds like tert-butanol.

    • Electrospray Ionization (ESI) for LC-MS: Suitable for less volatile and more polar compounds like 7-hydroxyheptanoic acid and this compound.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure of the compound.

Synthesis Pathway and Logical Workflow

The following diagrams illustrate the chemical synthesis of this compound and the general workflow for its spectroscopic analysis.

G cluster_0 Synthesis of this compound 7_Hydroxyheptanoic_Acid 7-Hydroxyheptanoic Acid Esterification Fischer Esterification 7_Hydroxyheptanoic_Acid->Esterification Tert_Butanol Tert-butanol Tert_Butanol->Esterification Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Esterification Tert_butyl_7_hydroxyheptanoate This compound Esterification->Tert_butyl_7_hydroxyheptanoate Water Water Esterification->Water

Caption: Fischer esterification of 7-hydroxyheptanoic acid with tert-butanol.

G cluster_1 Spectroscopic Analysis Workflow Sample Sample (Precursor or Product) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Elucidation Structural Confirmation & Purity Assessment NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Analysis Comparative Data Analysis Structure_Elucidation->Data_Analysis

Caption: General workflow for spectroscopic analysis.

Navigating Cross-Reactivity: A Comparative Guide for Tert-butyl 7-hydroxyheptanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of novel therapeutics and diagnostics, understanding the cross-reactivity of a lead compound is paramount to ensure its specificity and minimize off-target effects. This guide provides a comparative framework for assessing the cross-reactivity of tert-butyl 7-hydroxyheptanoate derivatives. Due to a lack of publicly available cross-reactivity data specific to this class of molecules, this document outlines generalized yet detailed experimental protocols and data presentation formats that can be adapted for their evaluation.

Introduction to Cross-Reactivity Assessment

Cross-reactivity is the phenomenon where a substance, structurally similar to the target analyte, binds to the same receptor or antibody. For haptens and other small molecules like this compound derivatives, which are generally not immunogenic on their own, they are often conjugated to a carrier protein to elicit an immune response and produce specific antibodies. Cross-reactivity studies are then crucial to determine the specificity of these antibodies.

Commonly employed techniques for evaluating the cross-reactivity of small molecules include immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), and biophysical methods like Surface Plasmon Resonance (SPR).[1][2][3][4] This guide will focus on a competitive ELISA format, a widely used method for small molecule detection and quantification.[5][6][7][8]

Hypothetical Cross-Reactivity Data

The following table illustrates how cross-reactivity data for various hypothetical derivatives of this compound could be presented. The percentage of cross-reactivity is calculated based on the concentration of the competing compound required to cause a 50% inhibition of the signal (IC50) relative to the parent compound.

Formula for Cross-Reactivity (%): (IC50 of this compound / IC50 of Derivative) x 100

CompoundDerivative PositionModificationIC50 (nM)Cross-Reactivity (%)
This compound (Parent) --100 100
Derivative AC3Methyl group25040.0
Derivative BC5Hydroxyl group50020.0
Derivative CC7Carboxylic acid>10,000<1.0
Derivative DEsterEthyl ester15066.7
Structurally Unrelated Compound-->10,000<1.0

Experimental Protocols

A detailed protocol for a competitive ELISA to determine the cross-reactivity of this compound derivatives is provided below.

Competitive ELISA Protocol

This protocol is a generalized procedure and may require optimization for specific antibodies and conjugates.

1. Reagent Preparation:

  • Coating Antigen: Conjugate this compound to a carrier protein (e.g., Bovine Serum Albumin, BSA) using a suitable linker. Dilute the conjugate to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Antibody Solution: Prepare a stock solution of the primary antibody raised against the this compound-carrier conjugate. The optimal working dilution should be determined by titration.

  • Standards and Test Compounds: Prepare a series of dilutions for the parent compound (this compound) and each derivative to be tested. The concentration range should span the expected IC50 values.

  • Enzyme-Conjugated Secondary Antibody: Use a secondary antibody that binds to the primary antibody (e.g., goat anti-rabbit IgG) and is conjugated to an enzyme like Horseradish Peroxidase (HRP). Dilute according to the manufacturer's instructions.

  • Substrate Solution: Prepare the appropriate substrate for the enzyme (e.g., TMB for HRP).

  • Blocking Buffer: 1% BSA in Phosphate Buffered Saline (PBS).

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Stop Solution: e.g., 2M H₂SO₄.

2. Assay Procedure:

  • Coating: Add 100 µL of the coating antigen solution to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Add 50 µL of the standard or test compound dilutions to the appropriate wells. Then, add 50 µL of the diluted primary antibody to all wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

3. Data Analysis:

  • Plot the absorbance values against the logarithm of the competitor concentration for the parent compound and each derivative.

  • Determine the IC50 value for each compound from the resulting sigmoidal curves.

  • Calculate the percent cross-reactivity using the formula mentioned above.

Visualizing Experimental Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

Competitive_ELISA_Workflow cluster_prep Preparation cluster_competition Competitive Binding cluster_detection Detection p1 Coat Plate with This compound -Carrier Conjugate p2 Block Unbound Sites p1->p2 Wash p3 Add Primary Antibody & Test Compounds (Derivatives) p2->p3 Wash p4 Add Enzyme-Conjugated Secondary Antibody p3->p4 Wash p5 Add Substrate p4->p5 Wash p6 Measure Signal p5->p6 Stop Reaction

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Cross_Reactivity_Concept cluster_specific Specific Binding cluster_cross_reactive Cross-Reactivity Ab1 Antibody Ag1 Target Analyte Ab1->Ag1 High Affinity Ab2 Antibody Ag2 Related Compound Ab2->Ag2 Lower Affinity

Caption: Conceptual diagram of antibody cross-reactivity.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 7-hydroxyheptanoate
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.